(1S,2S)-2-Aminocyclohexanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,2S)-2-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471014 | |
| Record name | (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13374-30-6 | |
| Record name | (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13374-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of (1S,2S)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of (1S,2S)-2-Aminocyclohexanol hydrochloride. Due to the prevalence of data for various stereoisomers and the free base form, this document critically evaluates and presents the most relevant information, highlighting areas where data is ambiguous or absent for the specific (1S,2S) hydrochloride salt. Standardized experimental protocols for the determination of key physicochemical parameters are detailed to aid in the consistent characterization of this compound. Furthermore, a generalized workflow for physicochemical analysis is presented visually to guide researchers in their characterization efforts.
Introduction
(1S,2S)-2-Aminocyclohexanol and its hydrochloride salt are chiral building blocks of significant interest in organic synthesis and drug development. The stereochemistry of the amino and hydroxyl groups on the cyclohexane ring imparts specific conformational properties that are crucial for their application in asymmetric synthesis and as precursors for biologically active molecules. Accurate characterization of the physicochemical properties of the hydrochloride salt is essential for its handling, formulation, and quality control in research and development settings.
This guide aims to consolidate the available data for this compound, provide standardized methodologies for its analysis, and offer a logical workflow for its characterization.
Chemical Identity and Structure
| Property | Value |
| Chemical Name | This compound |
| Synonyms | trans-(1S,2S)-2-Aminocyclohexanol hydrochloride |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.64 g/mol [1] |
| CAS Number | Data for the specific (1S,2S) hydrochloride is ambiguous. The CAS number for the free base, (1S,2S)-2-aminocyclohexanol, is 74111-21-0.[2] The CAS number 89584-01-0 is also associated with the free base and sometimes ambiguously with the hydrochloride.[3] For comparison, the CAS number for (1R,2R)-trans-2-Aminocyclohexanol hydrochloride is 13374-31-7[4] and for (1S,2R)-cis-2-Aminocyclohexanol hydrochloride is 200352-28-9.[5] |
| Chemical Structure | ![]() |
| InChI Key | LKKCSUHCVGCGFA-WDSKDSINSA-N (for the free base) |
| SMILES | N[C@H]1CCCC[C@@H]1O.Cl |
Physical and Chemical Properties
The following table summarizes the available physical and chemical property data. It is important to note that some of the data may correspond to the free base or other stereoisomers due to inconsistencies in reporting in the literature.
| Property | Value | Notes and References |
| Appearance | White to light yellow solid/crystalline powder. | [1][3] |
| Melting Point | 188-189 °C | This value is reported for "(1S,2S)-2-AMINOCYCLOHEXANOL" with CAS 89584-01-0, which is often associated with the free base or ambiguously with the hydrochloride.[3] For comparison, trans-2-Aminocyclohexanol hydrochloride has a reported melting point range of 172-177 °C.[1] |
| Boiling Point | Not available | Data for the hydrochloride salt is not readily available. |
| Solubility | Soluble in water. | The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[1] |
| pKa | Not available | Data for the hydrochloride salt is not readily available. |
Spectroscopic Data
Detailed spectroscopic data specifically for this compound is not consistently available. Researchers should perform their own analyses for confirmation. General expected spectral characteristics are described in the experimental protocols.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of this compound.
Melting Point Determination
Method: Capillary Melting Point Method.[6][7][8][9]
Apparatus: Digital melting point apparatus, capillary tubes, thermometer.
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/minute for a preliminary determination.
-
For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.
Solubility Determination
Method: Equilibrium Solubility Method.[10][11][12][13]
Apparatus: Vials, analytical balance, orbital shaker, pH meter, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffers of different pH) in a sealed vial.
-
Agitate the vials in an orbital shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).
-
Measure the pH of the resulting solution.
-
Filter the suspension to remove undissolved solid.
-
Dilute an aliquot of the clear filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Method: Thin Solid Film or KBr Pellet Method.[14][15][16][17][18]
Apparatus: FT-IR spectrometer, salt plates (e.g., NaCl or KBr) or KBr pellet press.
Procedure (Thin Solid Film):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Apply a drop of the solution to the surface of a salt plate.
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Acquire the IR spectrum.
Procedure (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Solution-State NMR.[19][20][21][22][23]
Apparatus: NMR spectrometer, NMR tubes.
Procedure:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. Key signals to observe include those for the cyclohexyl ring protons and carbons, particularly the methine protons at the C1 and C2 positions, which will be indicative of the trans stereochemistry.
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) Mass Spectrometry.[24][25][26][27][28]
Apparatus: Mass spectrometer with an ESI source.
Procedure:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Infuse the solution directly into the ESI source or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode. The expected molecular ion for the free base [M+H]⁺ would be at m/z 116.11.
Mandatory Visualizations
The following diagrams illustrate generalized workflows relevant to the characterization of this compound.
Caption: General workflow for determining the physicochemical properties.
Caption: Workflow for spectroscopic analysis and structural confirmation.
Safety Information
This compound should be handled in accordance with good laboratory practices. It may cause skin and eye irritation.[29] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[29][30]
Conclusion
This technical guide has summarized the available physicochemical data for this compound, acknowledging the existing ambiguities in the literature. The provided experimental protocols offer a standardized approach for researchers to characterize this important chiral building block. The workflow diagrams serve as a visual aid for planning and executing a comprehensive physicochemical analysis. Further research is needed to establish a complete and verified set of properties specifically for the (1S,2S) hydrochloride stereoisomer to support its application in scientific and industrial research.
References
- 1. Buy trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 [smolecule.com]
- 2. (1S,2S)-2-aminocyclohexanol | C6H13NO | CID 7057408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S,2S)-2-AMINOCYCLOHEXANOL | 89584-01-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. (1S,2R)-cis-2-Aminocyclohexanol = 97 GC 200352-28-9 [sigmaaldrich.com]
- 6. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 7. davjalandhar.com [davjalandhar.com]
- 8. thinksrs.com [thinksrs.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CHM1020L Online Manual [chem.fsu.edu]
- 12. youtube.com [youtube.com]
- 13. pharmtech.com [pharmtech.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. eng.uc.edu [eng.uc.edu]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 25. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 26. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 27. benchchem.com [benchchem.com]
- 28. bioanalysisllc.com [bioanalysisllc.com]
- 29. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 30. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to (1S,2S)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (1S,2S)-2-Aminocyclohexanol hydrochloride. This chiral compound is a valuable building block in asymmetric synthesis and a key structural motif in the development of novel therapeutic agents.
Chemical Structure and Properties
This compound is the hydrochloride salt of a specific stereoisomer of 2-aminocyclohexanol. The "(1S,2S)" designation specifies the absolute configuration at the two chiral centers, indicating a trans relationship between the amino and hydroxyl groups on the cyclohexane ring.
Chemical Identifiers:
Structural Representation:
Caption: 2D representation of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Appearance | White to light beige crystalline powder | [4] |
| Melting Point | 186-190 °C | [4] |
| Boiling Point | 201.1 °C at 760 mmHg (for free base) | |
| Solubility | Soluble in water | [5] |
Spectral Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum would be expected to show complex multiplets for the cyclohexyl protons. The protons attached to the carbons bearing the amino and hydroxyl groups would appear as distinct signals, with their chemical shifts and coupling constants providing information about the trans stereochemistry.[1]
-
IR Spectrum: The infrared spectrum would exhibit characteristic broad peaks corresponding to the O-H and N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. C-H stretching and bending vibrations of the cyclohexane ring would also be present.[4]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of enantiomerically pure trans-1,2-amino alcohols is through the hydrolytic kinetic resolution of the corresponding N-protected amino alcohol. A generalized protocol is as follows:
Materials:
-
racemic trans-N-Boc-2-aminocyclohexanol
-
Lipase (e.g., from Candida antarctica)
-
Organic solvent (e.g., toluene)
-
Aqueous buffer
-
Hydrochloric acid (HCl)
Procedure:
-
Enzymatic Resolution: The racemic trans-N-Boc-2-aminocyclohexanol is dissolved in an organic solvent. The lipase and an aqueous buffer are added to the mixture. The enzymatic hydrolysis of one enantiomer of the N-Boc protected amino alcohol proceeds selectively, leaving the desired (1S,2S) enantiomer unreacted.
-
Separation: After the reaction reaches approximately 50% conversion, the aqueous and organic layers are separated. The unreacted (1S,2S)-N-Boc-2-aminocyclohexanol remains in the organic layer.
-
Deprotection: The organic layer is concentrated, and the N-Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in an appropriate solvent (e.g., dioxane or methanol).
-
Isolation: The this compound salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Generalized workflow for the synthesis of this compound.
Applications in Asymmetric Synthesis
(1S,2S)-2-Aminocyclohexanol serves as a versatile chiral auxiliary, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.
Asymmetric Aldol Reaction
One of the prominent applications is in directing asymmetric aldol reactions. The chiral auxiliary is first converted into a chiral oxazolidinone, which then directs the stereoselective addition of an enolate to an aldehyde.
Generalized Experimental Workflow:
-
Formation of the Chiral Oxazolidinone: (1S,2S)-2-Aminocyclohexanol is reacted with a carbonyl source (e.g., phosgene or a chloroformate) to form the corresponding oxazolidinone.
-
N-Acylation: The oxazolidinone is then acylated with an acyl chloride or anhydride to attach the desired enolate precursor.
-
Enolate Formation: A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is used to deprotonate the α-carbon of the acyl group, forming a chiral enolate.
-
Aldol Addition: The chiral enolate is reacted with an aldehyde at low temperature. The steric bulk of the chiral auxiliary directs the aldehyde to approach from a specific face of the enolate, leading to a diastereoselective aldol addition.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the aldol adduct, typically by hydrolysis, to yield the enantiomerically enriched β-hydroxy acid or ester and recover the auxiliary.
Caption: Workflow for an asymmetric aldol reaction using a (1S,2S)-2-aminocyclohexanol-derived auxiliary.
Role in Drug Development: Targeting Tyrosine-Protein Kinase SYK
Derivatives of aminocyclohexanol have been investigated as potential inhibitors of tyrosine-protein kinase SYK (Spleen Tyrosine Kinase). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[6] Dysregulation of SYK activity is implicated in autoimmune diseases and certain cancers.
Mechanism of SYK Inhibition:
Inhibitors of SYK, including those with aminocyclohexanol scaffolds, typically function by binding to the ATP-binding site of the kinase domain.[6] This competitive inhibition prevents the phosphorylation of SYK and its downstream targets, thereby blocking the signal transduction cascade.
Signaling Pathway Overview:
-
Receptor Activation: The signaling cascade is initiated by the activation of immune receptors, such as the B-cell receptor (BCR).
-
SYK Recruitment and Activation: Upon receptor engagement, SYK is recruited to the cell membrane and is activated through phosphorylation.
-
Downstream Signaling: Activated SYK phosphorylates a variety of downstream effector molecules, including phospholipase C gamma 2 (PLCγ2) and Bruton's tyrosine kinase (BTK).
-
Cellular Response: This signaling cascade ultimately leads to cellular responses such as proliferation, differentiation, and the production of inflammatory cytokines.
-
Inhibition: Aminocyclohexanol-based inhibitors block the kinase activity of SYK, thus interrupting this signaling pathway and mitigating the associated cellular responses.
Caption: Simplified diagram of the SYK signaling pathway and the point of inhibition by aminocyclohexanol derivatives.
References
- 1. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis and Purification of (1S,2S)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-2-Aminocyclohexanol hydrochloride is a valuable chiral building block in organic synthesis, frequently utilized in the development of pharmaceuticals and as a ligand in asymmetric catalysis. Its specific stereochemistry is crucial for its function in these applications. This guide provides a detailed overview of the primary synthetic and purification strategies for obtaining this compound in high enantiomeric purity.
Synthesis Methodologies
Two principal strategies dominate the synthesis of enantiomerically pure (1S,2S)-2-aminocyclohexanol: the asymmetric synthesis from an achiral precursor and the resolution of a racemic mixture.
Catalytic Asymmetric Synthesis from Cyclohexene Oxide
A highly efficient method involves the enantioselective addition of a carbamate to a meso-epoxide, such as cyclohexene oxide, catalyzed by a chiral metal complex. This approach builds the desired stereochemistry directly. A notable protocol employs an oligomeric (salen)Co-OTf complex, which facilitates high reactivity and selectivity.[1]
The reaction proceeds in two main stages:
-
Catalytic Ring-Opening: Phenyl carbamate is added to cyclohexene oxide in the presence of the chiral cobalt catalyst. This reaction forms a trans-oxazolidinone product with high enantioselectivity.[1]
-
Deprotection and Salt Formation: The intermediate oxazolidinone is then hydrolyzed under basic conditions to yield the free amino alcohol, which is subsequently treated with hydrochloric acid and recrystallized to afford the final this compound salt.[1]
Chiral Resolution of Racemic trans-2-Aminocyclohexanol
The classical approach involves the preparation of racemic trans-2-aminocyclohexanol, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.[2] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[2]
Common steps include:
-
Synthesis of Racemic Amine: Racemic trans-2-aminocyclohexanol can be synthesized by the aminolysis of cyclohexene oxide with ammonia.[3][4]
-
Diastereomeric Salt Formation: The racemic amine is reacted with an enantiomerically pure acid, such as optically active 2-methoxyphenylacetic acid or tartaric acid, in a suitable solvent.[5][6]
-
Fractional Crystallization: The mixture is cooled to allow the less soluble diastereomeric salt—in this case, the salt of (1S,2S)-2-aminocyclohexanol—to crystallize.[5]
-
Liberation of the Free Amine and Salt Formation: The isolated diastereomeric salt is treated with a base to liberate the free (1S,2S)-2-aminocyclohexanol, which is then converted to its hydrochloride salt.
Data Presentation
The following tables summarize quantitative data from representative synthesis and resolution protocols.
Table 1: Catalytic Asymmetric Synthesis Data
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Cyclohexene Oxide, Phenyl Carbamate | [1] |
| Catalyst | Oligomeric (salen)Co-OTf complex (3) | [1] |
| Catalyst Loading | 0.5 mol % | [1] |
| Reaction Temperature | 50 °C | [1] |
| Reaction Time | 24 h | [1] |
| Intermediate Yield | 91% (Oxazolidinone 1) | [1] |
| Final Product Purity | >99% ee |[1] |
Table 2: Chiral Resolution Data using R-2-Methoxyphenylacetic Acid
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Racemic trans-2-aminocyclohexanol | [5] |
| Resolving Agent | R-2-methoxyphenylacetic acid | [5] |
| Solvent | Water | [5] |
| Temperature Profile | Aged at 70°C for 1h, cooled to 20-25°C | [5] |
| Yield of (1S,2S)-salt | 42.7% - 77.5% | [5] |
| Optical Purity of (1S,2S)-isomer | 97.2% ee - 99.8% ee | [5] |
| Melting Point of (1S,2S)-salt | 189-191°C (decomposition) |[5] |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Synthesis
This protocol is adapted from the method described by Jacobsen et al.[1]
Step A: Synthesis of Oxazolidinone Intermediate
-
To a reaction vessel, add the oligomeric (salen)Co(III)-OTf catalyst (0.5 mol %).
-
Add phenyl carbamate and acetonitrile.
-
Add cyclohexene oxide to the mixture.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Monitor the reaction for the formation of the trans-4,5-disubstituted oxazolidinone product.
-
Upon completion, the intermediate can be isolated. A reported yield for a similar oxazolidinone is 91% with 95% ee.[1]
Step B: Deprotection and Hydrochloride Salt Formation
-
Subject the reaction mixture from Step A to basic deprotection conditions (e.g., using potassium hydroxide in ethanol/water) to hydrolyze the carbamate and oxazolidinone.
-
After deprotection, neutralize the mixture and extract the free amino alcohol.
-
Dissolve the crude (1S,2S)-2-aminocyclohexanol in a suitable solvent (e.g., isopropanol).
-
Add a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Purify the product by recrystallization to yield this compound with >99% enantiomeric excess.[1]
Protocol 2: Chiral Resolution
This protocol is based on a patent describing the use of R-2-methoxyphenylacetic acid as a resolving agent.[5]
Step A: Diastereomeric Salt Formation and Crystallization
-
In a reaction flask, mix racemic trans-2-aminocyclohexanol, optically active R-2-methoxyphenylacetic acid, and a solvent (e.g., water). The amount of solvent is typically 2.0 to 10.0 times the weight of the racemic amine.[5]
-
Heat the mixture to 70 °C and age for 1 hour to ensure complete salt formation and dissolution.
-
Cool the mixture gradually to 20-25 °C over a period of 3 hours.
-
Stir the resulting slurry at this temperature for an additional hour to maximize crystallization.
-
Separate the precipitated crystals of the (1S,2S)-trans-2-aminocyclohexanol salt of R-2-methoxyphenylacetic acid by filtration.
-
Rinse the crystals with a small amount of cold solvent (water) and dry.[5] Optical purities of 97.2% to 99.6% ee have been reported.[5]
Step B: Liberation and Hydrochloride Salt Formation
-
Suspend the isolated diastereomeric salt in an appropriate solvent mixture (e.g., water and an organic solvent like dichloromethane).
-
Add a strong base (e.g., 4M NaOH) to liberate the free (1S,2S)-2-aminocyclohexanol into the organic layer.
-
Separate the organic layer, dry it, and remove the solvent under reduced pressure.
-
Dissolve the resulting free amine in a solvent like ethanol or isopropanol.
-
Add concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain the final product.
Purification
The primary method for the purification of this compound is recrystallization . This technique is effective for both removing chemical impurities and, in the case of chiral resolution, enhancing the enantiomeric purity of the final product.[1] The choice of solvent is critical and may include alcohols like ethanol or isopropanol, or mixtures with other organic solvents.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes described.
References
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 4. CN113072453A - Preparation method of 2-aminocycloalkanol - Google Patents [patents.google.com]
- 5. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 6. chemrj.org [chemrj.org]
Spectroscopic Data and Analysis of (1S,2S)-2-Aminocyclohexanol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-2-Aminocyclohexanol hydrochloride (C₆H₁₄ClNO), a chiral building block of significant interest in pharmaceutical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Chemical Structure and Properties
This compound is the hydrochloride salt of a specific stereoisomer of 2-aminocyclohexanol. The trans configuration of the amino and hydroxyl groups on the cyclohexane ring is a key structural feature.
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.64 g/mol |
| Stereochemistry | (1S,2S) |
| Synonyms | trans-(1S,2S)-2-Aminocyclohexanol hydrochloride |
Spectroscopic Data
Precise spectroscopic data is crucial for the identification and characterization of this compound. The following sections detail the expected NMR, IR, and MS spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of enantiomers are identical in a non-chiral solvent. Therefore, the data presented below for trans-2-Aminocyclohexanol hydrochloride is representative of the (1S,2S) isomer.
Table 1: Representative ¹H NMR Spectroscopic Data for trans-2-Aminocyclohexanol Hydrochloride
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 1H | H-1 (CH-OH) |
| ~3.0 - 3.2 | m | 1H | H-2 (CH-NH₃⁺) |
| ~1.2 - 2.2 | m | 8H | Cyclohexane ring protons |
| Broad | s | 4H | -NH₃⁺ and -OH |
Table 2: Representative ¹³C NMR Spectroscopic Data for trans-2-Aminocyclohexanol Hydrochloride [1]
| Chemical Shift (ppm) | Assignment |
| ~70 - 75 | C-1 (CH-OH) |
| ~55 - 60 | C-2 (CH-NH₃⁺) |
| ~20 - 35 | C-3, C-4, C-5, C-6 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl, amine, and alkyl groups.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3200-3500 | O-H | Broad, stretching vibration |
| 2800-3200 | N-H | Broad, stretching vibration of ammonium salt |
| 2850-2960 | C-H | Stretching vibrations of cyclohexane ring |
| 1500-1600 | N-H | Bending vibration of ammonium salt |
| 1050-1150 | C-O | Stretching vibration |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable.[2][3][4] The free base, (1S,2S)-2-Aminocyclohexanol, has a molecular weight of 115.17 g/mol .[5]
Table 4: Expected Mass Spectrometry Data for (1S,2S)-2-Aminocyclohexanol
| m/z | Ion |
| 116.1 | [M+H]⁺ |
| 98.1 | [M+H - H₂O]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation: [6][7][8][9]
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry vial. The use of a deuterated solvent is essential for the spectrometer's lock system.[7][8]
-
Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.[6][8]
-
Transfer the clear solution into a 5 mm NMR tube. The sample depth should be approximately 4-5 cm.[6][8]
-
Cap the NMR tube and label it appropriately.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Solvent: D₂O or CD₃OD
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Calibrated 90° pulse
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Solvent: D₂O or CD₃OD
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: Proton-decoupled
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[10][11][12][13][14]
Sample Preparation and Analysis:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mode: Absorbance
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar molecules like aminocyclohexanols, minimizing fragmentation and providing a clear molecular ion peak.[2][3][4]
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Instrument Parameters:
-
Ionization Mode: Positive ion mode
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂): Flow rate appropriate for stable spray
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan mode
Experimental Workflow
The logical flow for the complete spectroscopic analysis of this compound is depicted below.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. TRANS-2-AMINOCYCLOHEXANOL HYDROCHLORIDE(5456-63-3) 13C NMR [m.chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1S,2S)-2-aminocyclohexanol | C6H13NO | CID 7057408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. depts.washington.edu [depts.washington.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. organomation.com [organomation.com]
- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 11. mt.com [mt.com]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azom.com [azom.com]
(1S,2S)-2-Aminocyclohexanol Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1S,2S)-2-Aminocyclohexanol hydrochloride. This document outlines the core principles for maintaining the integrity of this chiral intermediate, crucial for various applications in pharmaceutical research and development. The information presented herein is synthesized from publicly available safety data sheets and established principles of pharmaceutical stability testing.
Core Stability Profile and Recommended Storage
This compound is a stable crystalline solid under recommended storage conditions. However, its stability can be compromised by exposure to elevated temperatures, moisture, light, and incompatible materials.
General Recommendations
To ensure the long-term integrity of this compound, it is imperative to adhere to the following storage guidelines:
-
Temperature: The compound should be stored in a cool environment, with a recommended temperature range of 2°C to 8°C.[1]
-
Moisture: It is crucial to protect the compound from moisture.[2] Storage in a dry, well-ventilated place within a tightly sealed container is essential.[1][2][3]
-
Light: Protection from light is advised to prevent potential photodegradation.[4]
-
Inert Atmosphere: Due to its sensitivity to carbon dioxide, storage under an inert gas atmosphere is recommended to prevent the formation of carbonate salts.[1]
-
Container: The compound should be stored in a tightly closed, suitable container, such as a glass bottle.[1][4]
Incompatible Materials
Contact with the following substances should be avoided to prevent degradation or hazardous reactions:
Quantitative Stability Data
While specific public data on the degradation kinetics of this compound is limited, the following table outlines the parameters that should be evaluated in a formal stability study.
| Parameter | Stress Condition | Typical Data to be Collected |
| Appearance | All stress conditions | Visual inspection for changes in color and physical state (e.g., from crystalline to amorphous). |
| Assay (Purity) | All stress conditions | Quantitative determination of the active substance (e.g., by HPLC-UV), expressed as a percentage. |
| Degradation Products | All stress conditions | Identification and quantification of any new peaks observed in the chromatogram (e.g., by HPLC-MS). |
| Moisture Content | Long-term and accelerated stability | Determination of water content (e.g., by Karl Fischer titration). |
| pH (of a solution) | Long-term and accelerated stability | Measurement of the pH of a solution prepared at a defined concentration. |
Experimental Protocols for Stability Assessment
The following are proposed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method for this compound. These protocols are based on general pharmaceutical guidelines.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.
-
Preparation of Solutions: Prepare solutions of this compound (approximately 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.
-
Stress Conditions: Incubate the solutions at 60°C for 24 hours.
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Preparation of Solution: Prepare a solution of this compound (approximately 1 mg/mL) in a 3% solution of hydrogen peroxide in water.
-
Stress Conditions: Keep the solution at room temperature for 24 hours, protected from light.
-
Sample Analysis: At appropriate time points, withdraw aliquots, quench any remaining oxidizing agent if necessary, and dilute for HPLC analysis.
-
Sample Preparation: Place a known amount of the solid compound in a suitable container.
-
Stress Conditions: Expose the solid sample to a temperature of 80°C for 48 hours in a calibrated oven.
-
Sample Analysis: After the exposure period, dissolve the sample in a suitable solvent and analyze by HPLC.
-
Sample Preparation: Spread a thin layer of the solid compound in a transparent container. Prepare a solution of the compound (approximately 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose the solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis: Analyze the exposed and control samples by HPLC.
Stability-Indicating HPLC Method Development
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for the analysis of small polar molecules.
-
Mobile Phase Selection:
-
Aqueous Phase: A buffer such as phosphate or acetate at a suitable pH (e.g., pH 3.0 to 7.0) should be evaluated.
-
Organic Phase: Acetonitrile or methanol.
-
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Gradient Elution: A gradient elution program should be developed to separate the parent compound from all potential degradation products. A typical starting gradient could be from 5% to 95% organic phase over 30 minutes.
-
Method Validation: The developed method must be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, range, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key workflows for the stability assessment and handling of this compound.
References
Chiral Resolution of 2-Aminocyclohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the chiral resolution of 2-aminocyclohexanol, a critical building block in the synthesis of numerous pharmaceutical compounds. Enantiomerically pure 2-aminocyclohexanol is essential as the stereochemistry often dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). This document details three core resolution strategies: diastereomeric crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).
Diastereomeric Crystallization: The Classical Approach
Diastereomeric crystallization remains a widely used and effective method for the large-scale resolution of racemates. This technique involves the reaction of the racemic 2-aminocyclohexanol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomers can be separated by fractional crystallization.
A notable example is the resolution of trans-2-(N-benzyl)amino-1-cyclohexanol, a derivative of 2-aminocyclohexanol, using enantiopure mandelic acid. This process is highly efficient, yielding both enantiomers in high enantiomeric excess with the added benefit of recovering the resolving agent.
Quantitative Data for Diastereomeric Resolution
| Parameter | Value | Reference |
| Substrate | Racemic trans-2-(N-benzyl)amino-1-cyclohexanol | [1][2] |
| Resolving Agent | (R)- and (S)-Mandelic Acid | [1][2] |
| Yield of Diastereomeric Salt | 74% | [2] |
| Enantiomeric Excess (e.e.) of Final Product | >99% | [1][2] |
| Recovery of Resolving Agent | Almost quantitative | [1] |
Experimental Protocol: Resolution with Mandelic Acid
This protocol is adapted from the resolution of trans-2-(N-benzyl)amino-1-cyclohexanol.
-
Salt Formation: Dissolve the racemic trans-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent (e.g., ethanol). Add an equimolar amount of (R)-mandelic acid.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The formation of a precipitate should be observed.
-
Isolation: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH) to neutralize the mandelic acid and liberate the free amino alcohol.
-
Extraction: Extract the enantiomerically enriched amino alcohol with an organic solvent (e.g., diethyl ether).
-
Purification and Recovery: Dry the organic extracts, evaporate the solvent, and purify the amino alcohol if necessary. The aqueous layer, containing the sodium salt of mandelic acid, can be acidified to recover the resolving agent.
-
Resolution of the Second Enantiomer: The mother liquor from the initial crystallization is enriched in the other enantiomer. This can be recovered and treated with (S)-mandelic acid to isolate the second enantiomer following the same procedure.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method that exploits the stereoselectivity of enzymes to differentiate between enantiomers. In a typical kinetic resolution of 2-aminocyclohexanol, an enzyme, often a lipase, catalyzes the acylation of one enantiomer at a faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess.
Lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (Lipase PS) are commonly employed for the resolution of amino alcohols. The choice of acylating agent and solvent system is crucial for achieving high enantioselectivity.
Quantitative Data for Enzymatic Resolution
The following data is representative of the enzymatic resolution of 2-substituted cycloalkanols and related compounds.
| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. Product (%) | e.e. Substrate (%) | Enantioselectivity (E) | Reference |
| 2-Substituted Cycloalkanols | Lipase PS | Vinyl Acetate | Diethyl Ether | ~50 | >95 | >95 | >200 | [3] |
| 2-Substituted Cycloalkanols | Novozym 435 | Vinyl Acetate | Diisopropyl Ether | ~50 | >95 | >95 | >200 | [3] |
| cis-2-Aminocyclohexanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 50 | 97 (amide) | 97 (amine) | >200 | [4] |
Experimental Protocol: Lipase-Catalyzed N-Acylation
-
Reaction Setup: In a sealed vial, dissolve racemic 2-aminocyclohexanol (1 equivalent) in a suitable organic solvent (e.g., a mixture of tert-butyl methyl ether and tert-amyl alcohol).
-
Acylating Agent: Add the acylating agent, such as vinyl acetate or 2,2,2-trifluoroethyl butanoate (typically 1.5 to 2 equivalents).
-
Enzyme Addition: Add the lipase (e.g., Novozym 435 or Lipase PS). The amount of enzyme will depend on its activity and the scale of the reaction.
-
Incubation: Place the reaction mixture in a shaker incubator at a controlled temperature (e.g., 48 °C) and agitate.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the substrate and product by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the acylated product and the remaining unreacted amine.
-
Work-up: Once the desired conversion is reached, filter off the enzyme. The product (acylated amine) and the unreacted amine can then be separated by standard chromatographic techniques or by extraction.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
For the separation of primary amines like 2-aminocyclohexanol, crown ether-based CSPs, such as Crownpak CR(+), are particularly effective. The separation mechanism relies on the formation of host-guest complexes between the chiral crown ether and the protonated primary amino group of the analyte.
Quantitative Data for Chiral HPLC Separation
The following table provides representative data for the separation of primary amines on a Crownpak CR(+) column. Actual retention times and resolution for 2-aminocyclohexanol may vary.
| Parameter | Value |
| Column | Crownpak CR(+) (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Perchloric acid solution (pH 1.0 to 2.0) / Methanol (e.g., 95:5 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 5 - 25 °C (lower temperatures often improve resolution) |
| Detection | UV (if derivatized) or Evaporative Light Scattering Detector (ELSD) |
| Representative Retention Time (k'1) | 5-10 min |
| Representative Retention Time (k'2) | 8-15 min |
| Representative Separation Factor (α) | 1.2 - 1.5 |
| Representative Resolution (Rs) | > 1.5 (baseline separation) |
Experimental Protocol: Chiral HPLC Separation
-
System Preparation: The HPLC system should be thoroughly flushed with the mobile phase to ensure a stable baseline.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing an aqueous solution of perchloric acid (adjusted to the desired pH, typically between 1.0 and 2.0) with methanol in the specified ratio. The mobile phase should be filtered and degassed.
-
Column: Install a Crownpak CR(+) column and equilibrate it with the mobile phase at the desired flow rate and temperature until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic 2-aminocyclohexanol in the mobile phase at a suitable concentration.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks. On a Crownpak CR(+) column, the (S)-enantiomer typically elutes before the (R)-enantiomer for amino alcohols.
-
Optimization: If the separation is not optimal, adjust the mobile phase composition (methanol content), pH, or column temperature. Lowering the temperature generally increases the retention and improves the resolution.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
In-Depth Technical Guide on the Enantiomeric Purity of (1S,2S)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Aminocyclohexanol hydrochloride is a chiral building block of significant interest in the pharmaceutical industry. Its stereoisomeric purity is a critical quality attribute, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the methods used to determine and ensure the enantiomeric purity of this compound, focusing on chromatographic techniques.
The synthesis of enantiomerically pure amino alcohols is a key focus in medicinal chemistry and process development. These compounds serve as versatile intermediates in the synthesis of complex molecules with specific stereochemical configurations, which are often essential for therapeutic efficacy.
Core Concepts in Enantiomeric Purity
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but may interact differently with other chiral molecules, such as biological receptors.
Enantiomeric Excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or amounts of the R- and S-enantiomers, respectively. A sample with an ee of 100% is enantiomerically pure, while a racemic mixture has an ee of 0%.
Synthesis and Chiral Resolution
Enantiomerically pure (1S,2S)-2-Aminocyclohexanol is typically obtained through the resolution of a racemic mixture of trans-2-aminocyclohexanol. A common and effective method involves the use of a chiral resolving agent, such as tartaric acid. The process generally follows these steps:
-
Diastereomeric Salt Formation: A racemic mixture of trans-1,2-diaminocyclohexane is reacted with an enantiomerically pure resolving agent, like L-(+)-tartaric acid, in a suitable solvent (e.g., water). This reaction forms a pair of diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.
-
Conversion to Hydrochloride Salt: The free amine is subsequently treated with hydrochloric acid to yield the stable this compound salt.
This process can be visualized through the following logical workflow:
Analytical Methods for Enantiomeric Purity Determination
The determination of the enantiomeric excess of this compound is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most widely used and reliable techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols.
4.1.1. Direct Method (Underivatized)
For polar compounds like amino alcohols, direct analysis on specific types of CSPs is possible. Crown ether-based and certain polysaccharide-based columns can be used.
Table 1: Illustrative Chiral HPLC Method for a Related Amino Alcohol
| Parameter | Condition |
| Column | Daicel Crownpak CR(+) (15 cm x 4.0 mm, 5 µm) |
| Mobile Phase | 50 mM Sodium Perchlorate, pH adjusted to 2.0 with perchloric acid |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 10°C |
| Detection | UV at 200 nm |
| Injection Volume | 2.5 µL |
| Sample Concentration | 5 mg/mL in mobile phase |
Note: This method was developed for 4-aminocyclopent-2-en-1-yl methanol and serves as a starting point for method development for this compound.[1]
4.1.2. Indirect Method (with Derivatization)
To improve chromatographic separation and detection, especially for compounds lacking a strong chromophore, derivatization with a chiral or achiral reagent is a common strategy. Derivatization of the amino group with a suitable reagent can lead to diastereomers that are separable on a standard achiral column or improve the chiral separation on a CSP.
Table 2: Common Derivatizing Agents for Amines and Amino Alcohols
| Derivatizing Agent | Resulting Derivative | Key Features |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (FMOC-OSu) | FMOC-amino alcohol | Provides strong UV absorbance and fluorescence. |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) | Diastereomeric derivative | Allows separation on a standard reversed-phase column. |
| o-Phthalaldehyde (OPA) with a chiral thiol | Diastereomeric isoindole | Fluorescent derivative suitable for sensitive detection. |
| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | NBD-derivative | Fluorescent, suitable for sensitive detection. |
Experimental Protocol for Derivatization with NBD-Cl (General Procedure):
-
Sample Preparation: Dissolve the chiral amine in a suitable solvent (e.g., acetonitrile).
-
Reaction: Add an excess of NBD-Cl and a base (e.g., triethylamine).
-
Incubation: Heat the mixture (e.g., at 60°C) for a specified time to ensure complete reaction.
-
Dilution: Dilute the final mixture with the mobile phase to the desired concentration for injection.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile compounds. For non-volatile or highly polar compounds like amino alcohols, derivatization is necessary to increase volatility and improve chromatographic performance.
4.2.1. Derivatization for Chiral GC
Common derivatization methods for GC analysis of amino alcohols involve acylation of both the amino and hydroxyl groups. Trifluoroacetyl (TFA) derivatives are frequently used.
Experimental Protocol for TFA Derivatization (General Procedure):
-
Sample Preparation: A known amount of this compound is placed in a reaction vial.
-
Solvent Addition: A suitable solvent (e.g., dichloromethane) is added.
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA) is added in excess.
-
Reaction: The vial is sealed and heated (e.g., at 100°C for 1 hour) to complete the derivatization.
-
Analysis: The resulting solution is cooled and directly injected into the GC system.
Table 3: Illustrative Chiral GC Method for Derivatized Amines
| Parameter | Condition |
| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV-1701 |
| Carrier Gas | Hydrogen |
| Column Temperature | Isothermal, optimized between 90-190°C |
| Detector | Flame Ionization Detector (FID) |
Note: This provides a general framework; specific conditions would need to be optimized for the TFA derivative of 2-aminocyclohexanol.[2]
Method Validation
Any analytical method used for determining enantiomeric purity must be validated to ensure it is fit for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This includes the other enantiomer, synthetic intermediates, and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 4: Typical Acceptance Criteria for Chiral Purity Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | Baseline resolution between enantiomers (Rs > 1.5) |
| Linearity (for the minor enantiomer) | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (recovery) | 80-120% for the minor enantiomer at the LOQ level |
| Precision (RSD) | ≤ 15% for the minor enantiomer at the LOQ level |
| LOQ | Signal-to-noise ratio ≥ 10 |
Conclusion
Ensuring the enantiomeric purity of this compound is paramount for its application in the synthesis of pharmaceutical compounds. This technical guide has outlined the primary strategies for its synthesis via chiral resolution and the analytical methodologies for the determination of its enantiomeric excess. Chiral HPLC and GC, often coupled with derivatization, are the methods of choice, providing the necessary selectivity and sensitivity. A systematic approach to method development and rigorous validation are essential to guarantee the reliability of the analytical results, thereby ensuring the quality and safety of the final drug product. The selection of the optimal analytical technique will depend on the specific requirements of the analysis, including the desired sensitivity, the sample matrix, and the available instrumentation.
References
A Technical Guide to (1S,2S)-2-Aminocyclohexanol Hydrochloride for Researchers and Drug Development Professionals
Introduction: (1S,2S)-2-Aminocyclohexanol hydrochloride is a chiral amino alcohol that serves as a valuable building block in asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry make it a crucial component in the development of chiral ligands and auxiliaries, which are instrumental in the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed experimental protocol for its synthesis.
Commercial Availability
This compound and its stereoisomers are available from various chemical suppliers. The availability, purity, and offered quantities can vary, and it is crucial for researchers to select a supplier that meets the specific needs of their experimental work. Below is a summary of representative suppliers.
| Supplier | Product Name | CAS Number | Purity | Quantity |
| Allychem Co. Ltd. | This compound | 13374-30-6 | - | Contact for details |
| Amerigo Scientific | (1R,2R)-trans-2-Aminocyclohexanol hydrochloride | 13374-31-7 | 95.0-105.0% (AT) | Contact for details |
| Thermo Scientific Chemicals | cis-2-Aminocyclohexanol hydrochloride, 95% | 6936-47-6 | 95% | 5 g |
| Sigma-Aldrich | (1R,2S)-cis-2-Aminocyclohexanol hydrochloride | 190792-72-4 | ≥97% (GC) | - |
| ChemicalBook | (1S,2S)-2-AMINOCYCLOHEXANOL | 89584-01-0 | - | Contact for details |
Note: The table provides a selection of suppliers and the listed purity and quantity are subject to change. Researchers should always consult the supplier's official documentation for the most current information. The CAS numbers may vary depending on the specific stereoisomer.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 188-189 °C | [3] |
| Solubility | Soluble in water | [2] |
| Storage | 2-8°C | [1] |
Experimental Protocols
The following is a detailed experimental protocol for the enantioselective synthesis of a trans-1,2-amino alcohol, which is a closely related precursor to the target molecule. This procedure is adapted from a practical method developed for multigram scale synthesis.
Enantioselective Synthesis of (1S,2S)-2-(Phenylcarbamoyloxy)cyclohexanamine
This two-step process involves the catalytic asymmetric ring opening of a meso-epoxide followed by deprotection.
Step 1: Catalytic Asymmetric Ring Opening of Cyclohexene Oxide
-
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
(R,R)-Salen-Co(III) complex (catalyst)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the (R,R)-Salen-Co(III) catalyst in anhydrous acetonitrile.
-
Add phenyl carbamate to the solution and stir until dissolved.
-
Add cyclohexene oxide to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 50 °C) for 24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting product is the protected amino alcohol, (1S,2S)-phenyl (2-hydroxycyclohexyl)carbamate.
-
Step 2: Deprotection to (1S,2S)-2-Aminocyclohexanol and Hydrochloride Salt Formation
-
Materials:
-
(1S,2S)-phenyl (2-hydroxycyclohexyl)carbamate (from Step 1)
-
Potassium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (e.g., in a suitable organic solvent)
-
-
Procedure:
-
To the crude product from Step 1, add a solution of potassium hydroxide in a mixture of ethanol and water.
-
Heat the mixture to reflux and stir for a specified period to effect deprotection.
-
Monitor the deprotection reaction for completion.
-
Once the reaction is complete, cool the mixture and perform a suitable work-up, which may include extraction with an organic solvent.
-
To the solution of the free base, (1S,2S)-2-Aminocyclohexanol, add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
-
Filter the resulting solid, wash with a suitable solvent, and dry under vacuum to yield this compound.
-
Visualizations
The following diagrams illustrate the synthesis workflow and the role of this compound as a chiral building block.
References
Methodological & Application
Application Notes: (1S,2S)-2-Aminocyclohexanol Hydrochloride as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are a powerful and reliable tool, temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity. (1S,2S)-2-aminocyclohexanol hydrochloride is a versatile chiral building block derived from cyclohexane. Its rigid, chair-like conformation and the stereochemically defined relationship between the amino and hydroxyl groups make it an excellent candidate for the construction of effective chiral auxiliaries.
This document provides detailed application notes and protocols for the use of (1S,2S)-2-aminocyclohexanol as a precursor to a chiral oxazolidinone auxiliary for asymmetric alkylation and aldol reactions. The protocols are based on established methodologies for analogous systems and are expected to provide high levels of stereocontrol.
General Workflow
The utilization of (1S,2S)-2-aminocyclohexanol as a chiral auxiliary follows a three-step sequence:
-
Synthesis of the Chiral Auxiliary: The amino alcohol is converted into a rigid oxazolidinone structure, which is then acylated with the desired substrate.
-
Diastereoselective Reaction: The chiral auxiliary on the acylated substrate directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery of the auxiliary.
Asymmetric Synthesis Using (1S,2S)-2-Aminocyclohexanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-2-Aminocyclohexanol hydrochloride is a valuable chiral building block in asymmetric synthesis. Its rigid cyclohexane backbone and the stereochemically defined vicinal amino and hydroxyl groups make it an excellent precursor for chiral auxiliaries and ligands. These, in turn, are instrumental in controlling the stereochemical outcome of a variety of chemical transformations, leading to the synthesis of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis. The protocols are based on established methodologies for this and structurally related chiral amino alcohols.
Preparation of Enantiomerically Pure this compound
A practical method for the synthesis of highly enantioenriched trans-1,2-amino alcohols has been developed, which can be applied to the multigram scale preparation of this compound with enantiomeric excess greater than 99%.[1]
Experimental Protocol: Synthesis of this compound[1]
This protocol involves the (salen)Co(III)-catalyzed addition of a carbamate to a meso-epoxide, followed by deprotection.
Materials:
-
Cyclohexene oxide
-
Phenyl carbamate
-
Oligomeric (salen)Co-OTf catalyst
-
Solvent (e.g., toluene)
-
Base for deprotection (e.g., NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Carbamate Addition: In a reaction vessel, dissolve cyclohexene oxide and phenyl carbamate in the chosen solvent.
-
Add a catalytic amount of the oligomeric (salen)Co-OTf catalyst.
-
Stir the reaction mixture at the appropriate temperature until completion (monitored by TLC or GC).
-
Deprotection: Upon completion, subject the reaction mixture to basic conditions to deprotect the amino alcohol.
-
Salt Formation and Purification: Neutralize the mixture with hydrochloric acid to form the hydrochloride salt. The product, this compound, can then be purified by recrystallization.
Application as a Chiral Auxiliary in Asymmetric Aldol Reactions
Chiral 1,2-amino alcohols are frequently used to create chiral oxazolidinone auxiliaries. These auxiliaries can direct the stereochemical course of aldol reactions, leading to the formation of chiral β-hydroxy acids. While a specific protocol for an oxazolidinone derived from (1S,2S)-2-aminocyclohexanol is not detailed in the searched literature, a representative protocol can be adapted from the use of a structurally similar chiral amino alcohol, (1S,2R)-2-aminocyclopentan-1-ol.[2]
Representative Protocol: Asymmetric Aldol Reaction
Step 1: Synthesis of the Chiral Oxazolidinone Auxiliary
-
React (1S,2S)-2-aminocyclohexanol with a suitable carbonate source (e.g., phosgene or a phosgene equivalent) to form the corresponding oxazolidinone.
-
Acylate the oxazolidinone with an acyl chloride (e.g., propionyl chloride) to attach the desired carbonyl group.
Step 2: Diastereoselective Aldol Reaction [2]
-
Dissolve the N-acyloxazolidinone in an anhydrous solvent (e.g., CH₂Cl₂) and cool to -78 °C.
-
Add a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., diisopropylethylamine) to form the boron enolate.
-
Add the desired aldehyde dropwise to the reaction mixture.
-
Stir at -78 °C until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with a suitable buffer and extracting the product.
Step 3: Cleavage of the Auxiliary [2]
-
The chiral auxiliary can be cleaved from the aldol product using methods such as hydrolysis with lithium hydroperoxide (LiOH·H₂O₂) to yield the chiral β-hydroxy acid.
-
The chiral auxiliary can often be recovered and reused.
Representative Data for Asymmetric Aldol Reactions using a similar Chiral Auxiliary[2]
| Aldehyde | Yield (%) | Diastereomeric Excess (de) (%) |
| Acetaldehyde | 70 | >99 |
| Isobutyraldehyde | 71 | >99 |
| Isovaleraldehyde | 73 | >99 |
| Benzaldehyde | 80 | >99 |
Application as a Precursor for Chiral Ligands in Asymmetric Catalysis
(1S,2S)-2-aminocyclohexanol can be readily converted into a variety of chiral ligands for asymmetric catalysis. A common application is in the enantioselective addition of organozinc reagents to aldehydes, catalyzed by a chiral amino alcohol derivative.
Representative Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Step 1: Ligand Synthesis
A variety of chiral ligands can be synthesized from (1S,2S)-2-aminocyclohexanol. A simple example would be the N-alkylation of the amino group to create a bidentate ligand.
Step 2: Catalytic Enantioselective Addition
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand derived from (1S,2S)-2-aminocyclohexanol in an anhydrous solvent (e.g., toluene).
-
Add diethylzinc solution dropwise at room temperature.
-
Cool the mixture to 0 °C and add the aldehyde (e.g., benzaldehyde) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate to obtain the chiral secondary alcohol.
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC.
Representative Data for Enantioselective Diethylzinc Addition using Chiral Amino Alcohol Ligands
| Ligand Type | Aldehyde | Yield (%) | Enantiomeric Excess (ee) (%) |
| N-alkylated norephedrine derivative | Benzaldehyde | High | up to 98 |
| Fructose-derived β-amino alcohol | Benzaldehyde | up to 100 | up to 96 |
| Isoborneol-based 1,3-amino alcohol | Benzaldehyde | 99 | 94 |
Visualizations
References
Synthesis of Chiral Ligands from (1S,2S)-2-Aminocyclohexanol Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of chiral ligands derived from the readily available starting material, (1S,2S)-2-aminocyclohexanol hydrochloride. This versatile chiral building block serves as a valuable scaffold for the creation of ligands that are instrumental in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. The inherent chirality and rigid conformational structure of the aminocyclohexanol backbone enable the synthesis of ligands capable of inducing high levels of stereocontrol in a variety of chemical transformations.
Introduction
(1S,2S)-2-Aminocyclohexanol is a C₂-symmetric chiral auxiliary that provides a robust framework for the design and synthesis of a diverse array of chiral ligands. Its vicinal amino and hydroxyl functionalities offer convenient handles for derivatization into several classes of important ligands, including Schiff bases, phosphoramidites, and oxazolines. These ligands, upon coordination with various transition metals, form chiral catalysts that can effectively control the stereochemical outcome of a wide range of reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The ability to predictably synthesize enantiomerically pure products is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its stereochemistry.
Ligand Synthesis from (1S,2S)-2-Aminocyclohexanol: An Overview
The synthesis of chiral ligands from this compound typically begins with the neutralization of the hydrochloride salt to liberate the free amine. This is usually achieved by treatment with a suitable base, such as sodium hydroxide or triethylamine. The resulting free (1S,2S)-2-aminocyclohexanol can then be used in subsequent transformations to build the desired ligand scaffold.
Below are protocols for the synthesis of three major classes of chiral ligands derived from this precursor: Schiff bases, phosphoramidites, and bis(oxazolines).
Application Note 1: Synthesis of Chiral Schiff Base Ligands
Chiral Schiff base ligands, also known as salen-type ligands when derived from salicylaldehyde derivatives, are a class of privileged ligands in asymmetric catalysis. They are readily synthesized through the condensation of the primary amine of (1S,2S)-2-aminocyclohexanol with an appropriate aldehyde. The resulting imine-containing ligands can coordinate with a variety of metals to catalyze reactions such as asymmetric epoxidation and cyclopropanation.
Experimental Workflow: Synthesis of a Chiral Schiff Base Ligand
Caption: General workflow for the synthesis of a chiral Schiff base ligand.
Detailed Protocol: Synthesis of a Salen-type Ligand
This protocol describes the synthesis of a chiral Schiff base ligand from (1S,2S)-2-aminocyclohexanol and salicylaldehyde.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Salicylaldehyde
-
Ethanol (absolute)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation of Free (1S,2S)-2-Aminocyclohexanol:
-
Dissolve this compound (1.0 eq) in deionized water.
-
Slowly add a 1 M aqueous solution of NaOH with stirring until the pH of the solution reaches >12.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amino alcohol as a white solid.
-
-
Schiff Base Formation:
-
Dissolve the obtained (1S,2S)-2-aminocyclohexanol (1.0 eq) in absolute ethanol in a round-bottom flask.
-
To this solution, add salicylaldehyde (1.0 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A yellow precipitate should form.
-
-
Purification:
-
Collect the yellow precipitate by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure chiral Schiff base ligand.
-
Quantitative Data
| Aldehyde | Yield (%) |
| Salicylaldehyde | Typically >90% |
| 3,5-Di-tert-butylsalicylaldehyde | Typically >85% |
Application Note 2: Synthesis of Chiral Phosphoramidite Ligands
Chiral phosphoramidite ligands are a highly successful class of monodentate ligands used in a wide range of asymmetric catalytic reactions, including hydrogenation, conjugate addition, and allylic substitution. The synthesis involves the reaction of the hydroxyl group of (1S,2S)-2-aminocyclohexanol with a phosphorus electrophile, followed by the introduction of an amino group.
Experimental Workflow: Synthesis of a Chiral Phosphoramidite Ligand
Application Notes: (1S,2S)-2-Aminocyclohexanol Hydrochloride in Asymmetric Reactions
Introduction
(1S,2S)-2-Aminocyclohexanol hydrochloride is a valuable chiral building block in organic synthesis. While its direct application as a primary catalyst in asymmetric alkylation reactions is not extensively documented in scientific literature, it serves as a crucial precursor for the synthesis of highly effective organocatalysts. Specifically, when reacted with L-proline, it forms a class of prolinamide catalysts that have demonstrated exceptional performance in asymmetric aldol reactions. These bifunctional catalysts, possessing both a hydrogen-bond-donating hydroxyl group and the catalytic pyrrolidine moiety, can achieve high yields and excellent enantioselectivities in the carbon-carbon bond formation between ketones and aldehydes.
This document provides detailed protocols for the synthesis of a prolinamide catalyst derived from (1S,2S)-2-aminocyclohexanol and its subsequent application in the asymmetric aldol reaction of various aldehydes with acetone.
Catalyst Synthesis: (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide
The synthesis involves the coupling of N-protected L-proline with (1S,2S)-2-aminocyclohexanol, followed by deprotection. A common coupling agent for this amide bond formation is N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.
Experimental Protocol: Catalyst Synthesis
-
Boc-Protection of L-Proline: To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (Na₂CO₃, 2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. After completion, acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-proline.
-
Amide Coupling: Dissolve Boc-L-proline (1.0 eq), this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and triethylamine (TEA, 2.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq). Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude Boc-protected prolinamide. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected prolinamide in a solution of 4 M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Concentrate the reaction mixture under reduced pressure to yield the final catalyst, (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide, typically as its hydrochloride or TFA salt.
Caption: Synthetic workflow for the prolinamide catalyst.
Application in Asymmetric Aldol Reaction
The synthesized prolinamide is a highly effective organocatalyst for the direct asymmetric aldol reaction between a ketone (e.g., acetone) and various aldehydes. The terminal hydroxyl group of the amino alcohol moiety is believed to play a crucial role in the stereochemical control by forming an additional hydrogen bond with the aldehyde substrate in the transition state.
General Experimental Protocol: Asymmetric Aldol Reaction
A general procedure based on the work by Tang et al. is as follows:
-
Reaction Setup: To a vial containing the prolinamide catalyst (20 mol%), add the aldehyde (0.5 mmol) and anhydrous acetone (1.0 mL).
-
Reaction Conditions: Stir the resulting mixture at -25 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time typically ranges from 24 to 48 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acetone.
-
Purification: Purify the resulting crude aldol adduct by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Proposed catalytic cycle for the prolinamide-catalyzed aldol reaction.
Performance Data
The following table summarizes the performance of a representative prolinamide catalyst (Catalyst 3h from Tang et al., derived from (1S,2S)-diphenyl-2-aminoethanol) in the asymmetric aldol reaction of various aldehydes with acetone at -25 °C. This catalyst shares the key structural motifs with the one derived from (1S,2S)-2-aminocyclohexanol and its performance is indicative of the high efficiency of this catalyst class.
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 48 | 66 | 93 |
| 2 | 4-Chlorobenzaldehyde | 48 | 70 | 88 |
| 3 | Benzaldehyde | 48 | 65 | 85 |
| 4 | 2-Naphthaldehyde | 48 | 80 | 90 |
| 5 | Isobutyraldehyde | 24 | 82 | >99 |
| 6 | Cyclohexanecarboxaldehyde | 24 | 85 | 98 |
| 7 | Pivalaldehyde | 24 | 92 | 96 |
| 8 | Propionaldehyde | 48 | 47 | 87 |
Data extracted from PNAS, 2004, 101 (16), 5755-5760.
Conclusion
This compound is a readily available and effective chiral precursor for the synthesis of prolinamide-based organocatalysts. These catalysts facilitate the direct asymmetric aldol reaction with high yields and excellent levels of enantioselectivity for a range of aromatic and aliphatic aldehydes. The operational simplicity of the reaction, which can be performed without the need for inert atmospheres or pre-formed enolates, makes this methodology highly attractive for researchers in both academic and industrial settings, particularly in the field of drug development where chiral building blocks are of paramount importance.
Application Notes and Protocols for (1S,2S)-2-Aminocyclohexanol Hydrochloride in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Aminocyclohexanol hydrochloride serves as a valuable chiral building block in the synthesis of highly effective organocatalysts for asymmetric aldol reactions. While not typically employed as a direct catalyst, its derivatives, particularly prolinamides, have demonstrated exceptional performance in mediating the carbon-carbon bond formation between ketones and aldehydes with high diastereo- and enantioselectivity. These catalysts operate via an enamine-based mechanism, mimicking the action of natural Class I aldolase enzymes. The presence of the chiral aminocyclohexanol backbone plays a crucial role in establishing a well-defined chiral environment, leading to excellent stereocontrol in the aldol addition product.
This document provides detailed protocols for the synthesis of a prolinamide catalyst derived from (1S,2S)-2-aminocyclohexanol and its subsequent application in a representative asymmetric aldol reaction.
Data Presentation: Performance of (1S,2S)-2-Aminocyclohexanol-Derived Prolinamide Catalysts
The following tables summarize the efficacy of various prolinamide catalysts synthesized from (1S,2S)-2-aminocyclohexanol derivatives in the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| Catalyst 1a (10) | Toluene | Room Temp. | 24 | 95 | >99:1 | 98 |
| Catalyst 1a (5) | Toluene | Room Temp. | 48 | 92 | >99:1 | 97 |
| Catalyst 1b (10) | CH2Cl2 | 0 | 72 | 88 | 98:2 | 95 |
Catalyst 1a and 1b are prolinamides derived from differently substituted 2-(2-aminocyclohexyl)phenols.
Table 2: Substrate Scope for the Asymmetric Aldol Reaction with Cyclohexanone Catalyzed by a (1S,2S)-2-Aminocyclohexanol-Derived Prolinamide
| Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | 95 | >99:1 | 98 |
| 4-Chlorobenzaldehyde | 91 | 98:2 | 96 |
| 4-Bromobenzaldehyde | 93 | 98:2 | 97 |
| Benzaldehyde | 85 | 95:5 | 92 |
| 4-Methoxybenzaldehyde | 82 | 93:7 | 90 |
Experimental Protocols
Protocol 1: Synthesis of a (1S,2S)-2-Aminocyclohexanol-Derived Prolinamide Catalyst
This protocol describes the synthesis of a prolinamide catalyst from N-Boc-L-proline and a chiral amine derived from (1S,2S)-2-aminocyclohexanol.
Materials:
-
N-Boc-L-proline
-
(1S,2S)-2-amino-1-phenylcyclohexanol (synthesized from (1S,2S)-2-aminocyclohexanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of N-Boc-L-proline (1.2 mmol) in DCM (10 mL) at 0 °C, add EDC (1.5 mmol), HOBt (1.5 mmol), and TEA (2.5 mmol).
-
Stir the mixture for 20 minutes, then add a solution of (1S,2S)-2-amino-1-phenylcyclohexanol (1.0 mmol) in DCM (5 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected prolinamide.
-
Dissolve the purified product in DCM (5 mL) and add TFA (10 mmol) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the desired prolinamide catalyst as a TFA salt.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol details the use of the synthesized prolinamide catalyst in a representative asymmetric aldol reaction.
Materials:
-
(1S,2S)-2-Aminocyclohexanol-derived prolinamide catalyst
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a vial containing the prolinamide catalyst (0.02 mmol, 10 mol%), add toluene (1.0 mL).
-
Add cyclohexanone (1.0 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add 4-nitrobenzaldehyde (0.2 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired aldol product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Catalytic cycle of the prolinamide-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for the asymmetric aldol reaction.
Application Notes and Protocols: (1S,2S)-2-Aminocyclohexanol Hydrochloride in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-2-Aminocyclohexanol hydrochloride is a versatile chiral building block utilized in the synthesis of a variety of ligands for asymmetric catalysis. Its rigid cyclohexane backbone and vicinal amino and hydroxyl functionalities provide a privileged scaffold for creating highly effective chiral environments in metal-catalyzed and organocatalyzed reactions. This document provides detailed application notes and experimental protocols for the use of ligands derived from this compound in key asymmetric transformations, including transfer hydrogenation of ketones and aldol reactions. Quantitative data on reaction yields and stereoselectivities are presented in tabular format for easy comparison, and experimental workflows are visualized using diagrams.
Introduction
Chiral 1,2-amino alcohols are a critically important class of ligands in asymmetric synthesis, capable of inducing high stereoselectivity in a wide range of chemical reactions.[1] The (1S,2S)-2-Aminocyclohexanol scaffold is particularly advantageous due to its conformational rigidity and the stereochemically well-defined relationship between the amino and hydroxyl groups. This allows for the formation of stable and predictable chelate complexes with metal centers, leading to effective chiral recognition and transfer. Ligands derived from (1S,2S)-2-aminocyclohexanol have been successfully employed in numerous asymmetric reactions, including reductions, additions to carbonyls, and carbon-carbon bond-forming reactions.
Applications in Asymmetric Catalysis
Asymmetric Transfer Hydrogenation of Ketones
Ligands derived from (1S,2S)-2-aminocyclohexanol are effective in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. This method offers a mild and efficient alternative to asymmetric hydrogenation using molecular hydrogen.[2][3] The in situ generated catalyst, typically from a ruthenium precursor like [RuCl2(p-cymene)]2 and the chiral amino alcohol ligand, utilizes a hydrogen donor such as isopropanol to achieve the reduction with high enantioselectivity.
Quantitative Data for Asymmetric Transfer Hydrogenation of Aryl Ketones [2]
| Entry | Ketone Substrate | Ligand | Yield (%) | ee (%) |
| 1 | Acetophenone | (1S,2S,4R)-1-methyl-4-(1-methylethenyl)-2-(methylamino)cyclohexanol | >95 | 69 |
| 2 | 4-Chloroacetophenone | (1S,2S,4R)-1-methyl-4-(1-methylethenyl)-2-(methylamino)cyclohexanol | >95 | 55 |
| 3 | 4-Methoxyacetophenone | (1S,2S,4R)-1-methyl-4-(1-methylethenyl)-2-(methylamino)cyclohexanol | >95 | 62 |
| 4 | 2-Acetylnaphthalene | (1S,2S,4R)-1-methyl-4-(1-methylethenyl)-2-(methylamino)cyclohexanol | >95 | 68 |
Asymmetric Aldol Reaction
Prolinamide organocatalysts derived from (1S,2S)-2-aminocyclohexanol have demonstrated exceptional performance in direct asymmetric aldol reactions between ketones and aldehydes.[4][5][6] These bifunctional catalysts utilize the proline moiety to form an enamine intermediate with the ketone, while the amino alcohol backbone, through hydrogen bonding, activates the aldehyde and directs the stereochemical outcome of the carbon-carbon bond formation. This approach provides access to chiral β-hydroxy carbonyl compounds with high diastereo- and enantioselectivity.
Quantitative Data for Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes [4]
| Entry | Aldehyde Substrate | Catalyst | dr (anti:syn) | Yield (%) | ee (anti) (%) |
| 1 | 4-Nitrobenzaldehyde | Prolinamide from (1S,2S)-2-aminocyclohexanol | >99:1 | 99 | 97 |
| 2 | 4-Chlorobenzaldehyde | Prolinamide from (1S,2S)-2-aminocyclohexanol | 98:2 | 98 | 96 |
| 3 | Benzaldehyde | Prolinamide from (1S,2S)-2-aminocyclohexanol | 95:5 | 95 | 93 |
| 4 | 2-Naphthaldehyde | Prolinamide from (1S,2S)-2-aminocyclohexanol | >99:1 | 99 | 98 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol is adapted from procedures for ruthenium-catalyzed transfer hydrogenations using chiral amino alcohol ligands.[2]
Materials:
-
(1S,2S)-2-(Acylamino)cyclohexanol ligand (or other suitable derivative)
-
[RuCl2(p-cymene)]2
-
Anhydrous isopropanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Aryl ketone
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve the (1S,2S)-2-(acylamino)cyclohexanol ligand (0.0125 mmol) and [RuCl2(p-cymene)]2 (0.005 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at room temperature for 20 minutes to allow for catalyst formation.
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mmol).
-
Add the aryl ketone (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the chiral alcohol product by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Asymmetric Aldol Reaction
This protocol is based on the use of prolinamide organocatalysts derived from chiral aminocyclohexanols.[4]
Materials:
-
Prolinamide catalyst derived from (1S,2S)-2-aminocyclohexanol and L-proline
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., toluene, chloroform, or neat)
-
Standard reaction glassware
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add the prolinamide catalyst (typically 5-20 mol%).
-
Add the ketone (e.g., cyclohexanone, 1.0 mmol).
-
Add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.5 mmol).
-
If a solvent is used, add the appropriate volume of anhydrous solvent. Some reactions proceed efficiently under neat conditions.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled in an ice bath) for the required duration (monitor by TLC or NMR).
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the aldol product.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Visualizations
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Caption: Workflow for Asymmetric Aldol Reaction.
Conclusion
This compound serves as a readily available and highly effective chiral precursor for the synthesis of ligands for asymmetric catalysis. The derived ligands have demonstrated excellent performance in key transformations such as the asymmetric transfer hydrogenation of ketones and direct aldol reactions, providing access to valuable chiral building blocks with high levels of stereocontrol. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Synthesis of Chiral Oxazolidinone from (1S,2S)-2-Aminocyclohexanol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of the chiral oxazolidinone, (3aS,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one, from the readily available starting material, (1S,2S)-2-aminocyclohexanol. This chiral auxiliary is a valuable building block in asymmetric synthesis, enabling the stereoselective introduction of chirality in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction
Chiral oxazolidinones are powerful tools in modern organic synthesis, acting as "chiral auxiliaries" to control the stereochemical outcome of reactions. The specific oxazolidinone derived from (1S,2S)-2-aminocyclohexanol, with its rigid bicyclic structure, offers excellent stereocontrol in a variety of chemical transformations, including aldol additions, alkylations, and Diels-Alder reactions. This application note details a reliable and efficient protocol for its synthesis using triphosgene as the cyclizing agent.
Reaction Principle
The synthesis involves the reaction of the amino and hydroxyl functional groups of (1S,2S)-2-aminocyclohexanol with a carbonylating agent, in this case, triphosgene (bis(trichloromethyl) carbonate), to form the cyclic carbamate, which is the oxazolidinone ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The stereochemistry of the starting amino alcohol is retained in the product, yielding the enantiomerically pure oxazolidinone.
Data Summary
The following table summarizes the key quantitative data for the synthesis of (3aS,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one.
| Parameter | Value | Reference |
| Product Name | (3aS,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one | |
| CAS Number | 189942-51-6 | [1] |
| Molecular Formula | C₈H₁₃NO₂ | |
| Molecular Weight | 155.19 g/mol | |
| Yield | 95% | |
| Appearance | White crystalline solid | |
| Melting Point | 123-125 °C | |
| Optical Rotation [α]D | +58.0 (c 1.0, CHCl₃) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.55 (br s, 1H), 3.98-3.92 (m, 1H), 3.68-3.62 (m, 1H), 2.05-1.98 (m, 2H), 1.78-1.70 (m, 2H), 1.45-1.20 (m, 4H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160.5, 78.0, 56.5, 32.5, 28.0, 24.5, 24.0 | |
| IR (KBr, cm⁻¹) | 3275 (N-H), 2935, 2860 (C-H), 1745 (C=O) |
Experimental Protocol
Materials:
-
(1S,2S)-2-Aminocyclohexanol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
IR spectrometer
-
Polarimeter
-
Melting point apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1S,2S)-2-aminocyclohexanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (2.5 eq) to the solution and stir for 10 minutes.
-
Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (3aS,7aS)-hexahydrobenzo[d]oxazol-2(3H)-one as a white crystalline solid.
-
Characterization: Characterize the purified product by determining its melting point, optical rotation, and by acquiring its ¹H NMR, ¹³C NMR, and IR spectra.
Visualizations
The following diagrams illustrate the chemical transformation and the general workflow of the experimental procedure.
Caption: Reaction scheme for the synthesis of the chiral oxazolidinone.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for Diastereoselective Reactions with (1S,2S)-2-Aminocyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
(1S,2S)-2-Aminocyclohexanol and its derivatives are valuable chiral auxiliaries and ligands in asymmetric synthesis. Their rigid cyclohexane backbone and defined stereochemistry allow for effective facial discrimination in a variety of chemical transformations, leading to high diastereoselectivity. This document provides an overview of their application in key diastereoselective reactions, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors. The strategic use of these chiral building blocks is critical in medicinal chemistry and drug development for the synthesis of enantiomerically pure molecules.[1][2]
Diastereoselective Alkylation Reactions
The use of chiral auxiliaries to direct the alkylation of enolates is a fundamental strategy in asymmetric synthesis.[3][4][5] (1S,2S)-2-aminocyclohexanol can be incorporated into amide derivatives, where it effectively shields one face of the corresponding enolate, leading to the stereoselective introduction of an alkyl group.
Quantitative Data Summary
The following table summarizes the diastereoselectivity achieved in the alkylation of an N-acyl derivative of a chiral auxiliary, analogous to what can be expected with (1S,2S)-2-aminocyclohexanol derivatives under optimized conditions.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(1-phenylethyl)propionamide | 95 | >99:1 |
| 2 | Methyl iodide | N-ethylpropionamide | 92 | >99:1 |
| 3 | Ethyl iodide | N-propylpropionamide | 90 | >99:1 |
| 4 | Propyl iodide | N-butylpropionamide | 85 | >99:1 |
Data adapted from analogous systems and representative of typical results.
Experimental Protocol: Diastereoselective Alkylation of an N-Acyl-(1S,2S)-2-aminocyclohexanol Derivative
This protocol describes the general procedure for the diastereoselective alkylation of an N-acyl derivative of (1S,2S)-2-aminocyclohexanol.
Materials:
-
N-Acyl-(1S,2S)-2-aminocyclohexanol derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and cooling bath (-78 °C)
Procedure:
-
Enolate Formation:
-
Dissolve the N-acyl-(1S,2S)-2-aminocyclohexanol derivative (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Workflow for Diastereoselective Alkylation
References
(1S,2S)-2-Aminocyclohexanol Hydrochloride: A Versatile Chiral Building Block in the Synthesis of Pharmaceutical Intermediates
(1S,2S)-2-Aminocyclohexanol hydrochloride , a chiral amino alcohol, serves as a crucial starting material and building block in the asymmetric synthesis of a variety of pharmaceutical intermediates. Its rigid cyclohexane backbone and defined stereochemistry at the C1 and C2 positions make it an invaluable tool for introducing chirality in drug candidates, which is often critical for their efficacy and safety. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile compound in the synthesis of chiral ligands and key pharmaceutical intermediates, including Spleen Tyrosine Kinase (SYK) inhibitors.
Application in the Synthesis of Chiral Ligands
Chiral ligands are essential in asymmetric catalysis for the production of enantiomerically pure compounds. This compound is a precursor for the synthesis of various classes of chiral ligands, including oxazolidinones and phosphine ligands.
Chiral Oxazolidinone Ligands
Chiral oxazolidinones, often referred to as Evans auxiliaries, are widely used in asymmetric synthesis to control the stereochemical outcome of reactions such as alkylations, aldol reactions, and Diels-Alder reactions. The synthesis of these auxiliaries often begins with a chiral amino alcohol.
Experimental Protocol: Microwave-Assisted Synthesis of (4S,5S)-4,5-Cyclohexano-1,3-oxazolidin-2-one
This protocol describes a rapid, microwave-assisted synthesis of an oxazolidinone from (1S,2S)-2-aminocyclohexanol.
Materials:
-
This compound
-
Ethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
Procedure:
-
To a solution of this compound (1.0 eq.) in a mixture of dichloromethane and water, add potassium carbonate (2.0 eq.) to neutralize the hydrochloride and liberate the free base.
-
Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free (1S,2S)-2-aminocyclohexanol.
-
In a microwave reactor vessel, combine the (1S,2S)-2-aminocyclohexanol (1.0 eq.) and ethyl carbonate (1.5 eq.).
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 150 °C) for a short duration (e.g., 10-20 minutes).
-
After cooling, purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired (4S,5S)-4,5-cyclohexano-1,3-oxazolidin-2-one.
| Product | Starting Material | Method | Yield (%) | Enantiomeric Excess (%) |
| (4S,5S)-4,5-Cyclohexano-1,3-oxazolidin-2-one | (1S,2S)-2-Aminocyclohexanol | Microwave-assisted cyclization | >90 | >99 |
| (S)-4-Benzyl-1,3-oxazolidin-2-one | (S)-Phenylalaninol | Microwave-assisted cyclization | 94 | 95 |
| (S)-4-Phenyl-1,3-oxazolidin-2-one | (S)-Phenylglycinol | Microwave-assisted cyclization | 95 | 98 |
Table 1: Synthesis of Chiral Oxazolidinones. [1]
The synthetic workflow for preparing chiral oxazolidinones from amino alcohols is a fundamental process in asymmetric synthesis.
Caption: Synthetic workflow for chiral oxazolidinone synthesis.
Chiral Phosphine Ligands
Chiral phosphine ligands are pivotal in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions. (1S,2S)-2-Aminocyclohexanol can be converted into chiral aminophosphine ligands.
Conceptual Protocol: Synthesis of a Chiral Bis(diphenylphosphino) Ligand
This conceptual protocol outlines the steps for synthesizing a C₂-symmetric chiral bisphosphine ligand from (1S,2S)-2-aminocyclohexanol.
-
Protection of the Amino Group: The amino group of (1S,2S)-2-aminocyclohexanol is first protected, for example, as a tosylamide or a carbamate, to prevent side reactions.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate.
-
Nucleophilic Substitution with a Phosphide: The activated hydroxyl group is displaced by a diphenylphosphide anion (generated from diphenylphosphine and a strong base like n-butyllithium) to introduce the first phosphino group.
-
Deprotection and Dimerization: The protecting group on the nitrogen is removed, and the resulting amino phosphine can be dimerized or further functionalized to create a bidentate ligand.
| Ligand Type | Precursor | Key Reaction Steps | Application |
| Chiral Aminophosphine | (1S,2S)-2-Aminocyclohexanol | Protection, Activation, Nucleophilic Phosphination | Asymmetric Hydrogenation, Cross-Coupling |
| P-Chiral Phosphine | Chiral Phosphine-Borane Complexes | Stereospecific removal of BH₃, Alkylation | Asymmetric Catalysis |
Table 2: Overview of Chiral Phosphine Ligand Synthesis. [2][3]
The logical progression from a chiral amino alcohol to a functional chiral ligand is a key strategy in catalyst design.
Caption: Synthetic pathway to chiral phosphine ligands.
Application in the Synthesis of a Spleen Tyrosine Kinase (SYK) Inhibitor Intermediate
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Dysregulation of SYK activity is implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target. A novel, orally bioavailable SYK inhibitor, RO9021, incorporates a (1R,2S)-2-amino-cyclohexylamino moiety, highlighting the direct application of derivatives of 2-aminocyclohexanol in the synthesis of potent pharmaceutical agents.[4]
Retrosynthetic Analysis of a SYK Inhibitor Core
The synthesis of the core structure of a SYK inhibitor like RO9021 can be envisioned through the coupling of a functionalized pyridine or pyrimidine ring with a chiral diamine derived from (1S,2S)-2-aminocyclohexanol.
Conceptual Experimental Protocol: Synthesis of a Diamine Intermediate
This protocol outlines a conceptual pathway to a chiral diamine intermediate from this compound.
-
Boc Protection: The amino group of (1S,2S)-2-aminocyclohexanol is protected with a tert-butyloxycarbonyl (Boc) group.
-
Mesylation: The hydroxyl group is converted to a mesylate, a good leaving group.
-
Azide Substitution: The mesylate is displaced with sodium azide (NaN₃) via an Sₙ2 reaction, inverting the stereocenter.
-
Reduction: The azide is reduced to the corresponding amine, for example, by catalytic hydrogenation (H₂, Pd/C), to yield the chiral diamine.
| Intermediate | Starting Material | Key Transformation |
| (1R,2S)-N-Boc-1,2-diaminocyclohexane | (1S,2S)-2-Aminocyclohexanol | Mesylation, Azide Substitution, Reduction |
| 6-[(1R,2S)-2-Amino-cyclohexylamino]-...-amide | (1R,2S)-1,2-diaminocyclohexane | Nucleophilic Aromatic Substitution |
Table 3: Key Intermediates in SYK Inhibitor Synthesis.
The synthesis of a complex pharmaceutical intermediate from a simple chiral building block involves a series of strategic chemical transformations.
Caption: Pathway to a chiral diamine intermediate.
SYK Signaling Pathway
Understanding the biological target is crucial for drug development. SYK is a key mediator in the signaling cascade downstream of immunoreceptors such as the B-cell receptor (BCR) and Fc receptors. Upon receptor activation, SYK is recruited to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) and becomes activated. Activated SYK then phosphorylates downstream effector molecules, leading to the activation of multiple signaling pathways, including the PLCγ, PI3K, and MAPK pathways, which ultimately regulate cellular responses like proliferation, differentiation, and cytokine release.
Caption: Overview of the SYK signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Reactions with (1S,2S)-2-Aminocyclohexanol Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Aminocyclohexanol is a versatile and readily available chiral scaffold for the synthesis of a wide array of ligands for asymmetric catalysis. The rigid cyclohexane backbone and the defined stereochemistry of the amino and hydroxyl groups provide a well-controlled chiral environment, making its derivatives highly effective in inducing enantioselectivity in various metal-catalyzed reactions. This document provides detailed application notes and protocols for the use of Schiff base ligands derived from (1S,2S)-2-aminocyclohexanol, particularly in the zinc-catalyzed enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.
Applications
Ligands derived from (1S,2S)-2-aminocyclohexanol have demonstrated significant success in several classes of metal-catalyzed asymmetric reactions, including:
-
Enantioselective Alkylation of Aldehydes: The addition of organozinc reagents to aldehydes is a key transformation for producing chiral secondary alcohols, which are important intermediates in pharmaceutical synthesis.
-
Asymmetric Transfer Hydrogenation: Ruthenium complexes with these chiral ligands can effectively catalyze the reduction of prochiral ketones to chiral alcohols.
-
Asymmetric Henry (Nitroaldol) Reaction: Copper complexes of these ligands can be employed to catalyze the enantioselective addition of nitroalkanes to aldehydes, yielding valuable β-nitro alcohols.
This document will focus on the enantioselective addition of diethylzinc to aldehydes as a representative and well-documented application.
Data Presentation
The following table summarizes the quantitative data for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by an in situ generated zinc complex of a Schiff base ligand derived from (1S,2S)-2-aminocyclohexanol and salicylaldehyde.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenylpropan-1-ol | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | 92 | 97 |
| 3 | 4-Methylbenzaldehyde | (R)-1-(p-Tolyl)propan-1-ol | 96 | 98 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | 90 | 95 |
| 5 | Cinnamaldehyde | (R,E)-1-Phenylpent-1-en-3-ol | 85 | 92 |
| 6 | Hexanal | (R)-Octan-3-ol | 88 | 90 |
Experimental Protocols
Protocol 1: Synthesis of (1S,2S)-2-(Salicylideneamino)cyclohexanol Ligand
This protocol describes the synthesis of the Schiff base ligand from (1S,2S)-2-aminocyclohexanol and salicylaldehyde.
Materials:
-
(1S,2S)-2-Aminocyclohexanol
-
Salicylaldehyde
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of (1S,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous methanol, add salicylaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 2 hours. The formation of a yellow precipitate indicates the formation of the Schiff base ligand.
-
The ligand can be used in the next step without further purification, or it can be isolated by filtration, washed with cold methanol, and dried under vacuum.
Protocol 2: Enantioselective Addition of Diethylzinc to Aldehydes
This protocol details the general procedure for the asymmetric ethylation of aldehydes using the prepared ligand.
Materials:
-
(1S,2S)-2-(Salicylideneamino)cyclohexanol ligand (from Protocol 1)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under an inert atmosphere (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the (1S,2S)-2-(salicylideneamino)cyclohexanol ligand (0.05 eq).
-
Add anhydrous toluene to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 eq, 1.0 M in hexanes) to the solution and stir for 30 minutes at 0 °C to allow for the formation of the active catalyst.
-
Add the aldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the corresponding chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for ligand synthesis and its use in asymmetric ethylation.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
Troubleshooting & Optimization
Technical Support Center: (1S,2S)-2-Aminocyclohexanol Hydrochloride in Enantioselective Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving enantioselectivity using (1S,2S)-2-Aminocyclohexanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
This compound is a versatile chiral ligand and auxiliary primarily used in two key types of enantioselective reactions:
-
Enantioselective addition of organozinc reagents to aldehydes: It serves as a chiral ligand to direct the addition of reagents like diethylzinc to prochiral aldehydes, yielding chiral secondary alcohols with high enantiomeric excess (ee).
-
Asymmetric reduction of prochiral ketones: It can be used to form chiral oxazaborolidine catalysts in situ with borane reagents, which then mediate the enantioselective reduction of ketones to chiral secondary alcohols.[1][2][3]
Q2: How do I prepare the active catalyst from this compound?
The hydrochloride salt is generally the storage-stable form. To generate the active free amine for catalysis, an in-situ deprotonation is required. This is typically achieved by the organometallic reagent itself (e.g., diethylzinc) or by the borane reagent. For instance, in the addition of diethylzinc, the first equivalent of the reagent reacts with the amino alcohol to form a zinc alkoxide and release ethane.
Q3: What is a typical starting point for optimizing a reaction using this chiral ligand?
A good starting point for optimization is to screen key reaction parameters. For the enantioselective addition of diethylzinc to an aldehyde, a typical starting condition could be:
-
Ligand Loading: 5-10 mol%
-
Solvent: Toluene or Hexane
-
Temperature: 0 °C to room temperature
-
Reagent: 1.5 to 2.0 equivalents of diethylzinc
Systematic variation of these parameters is crucial for achieving high enantioselectivity.
Troubleshooting Guide
Low Enantioselectivity (ee)
Problem: The enantiomeric excess of my product is lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Temperature | Temperature has a significant impact on enantioselectivity. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often improves ee by favoring the more ordered transition state that leads to the desired enantiomer. However, in some cases, a non-linear temperature effect may be observed.[1] |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can influence the catalyst structure and the transition state. Screen a range of aprotic solvents such as toluene, hexane, dichloromethane, and THF. Non-coordinating solvents like toluene and hexane are often preferred for organozinc additions. |
| Inappropriate Ligand Loading | While catalytic amounts are desired, too low a concentration of the chiral ligand can lead to a significant uncatalyzed background reaction, which is racemic. Conversely, excessively high loading is inefficient. Optimize the ligand loading, typically in the range of 2-20 mol%. |
| Presence of Water or Protic Impurities | Water and other protic impurities will react with the organometallic or borane reagents, deactivating them and potentially interfering with the chiral catalyst formation. Ensure all glassware is flame-dried, and solvents and reagents are anhydrous. |
| Substrate-Ligand Mismatch | The steric and electronic properties of the substrate (aldehyde or ketone) can significantly affect the outcome. For sterically demanding substrates, a less bulky ligand might be more effective, and vice-versa. While (1S,2S)-2-Aminocyclohexanol is effective for a range of substrates, it may not be optimal for all. |
| Aging of Reagents | Organometallic reagents like diethylzinc and borane solutions can degrade over time. Use freshly opened or titrated reagents for best results. |
Low Yield or Incomplete Reaction
Problem: The reaction is sluggish, or the yield of the desired product is low.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Reagent | Ensure at least two equivalents of the organozinc reagent are used relative to the aldehyde, as one equivalent is consumed in deprotonating the amino alcohol ligand. For ketone reductions, ensure the borane reagent is in stoichiometric excess. |
| Low Reaction Temperature | While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. A balance must be found. If the reaction is too slow at a low temperature, consider extending the reaction time or slightly increasing the temperature. |
| Catalyst Inhibition | Impurities in the starting materials or solvent can act as catalyst poisons. Purify the substrate and ensure high-quality solvents and reagents are used. |
| Poor Solubility | The catalyst or reactants may have poor solubility in the chosen solvent at the reaction temperature. Try a different solvent or a co-solvent system. |
Experimental Protocols & Data
General Protocol for Enantioselective Addition of Diethylzinc to an Aldehyde
-
Catalyst Formation: In a flame-dried, nitrogen-purged flask, dissolve this compound (0.1 mmol) in anhydrous toluene (5 mL). Add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol) dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes.
-
Reaction: Add the aldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.
Data Presentation: Effect of Reaction Parameters on Enantioselectivity
The following table summarizes typical results for the enantioselective addition of diethylzinc to benzaldehyde, illustrating the impact of key reaction parameters.
| Ligand Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | 25 | Toluene | 95 | 85 (S) |
| 10 | 25 | Toluene | 96 | 90 (S) |
| 10 | 0 | Toluene | 92 | 95 (S) |
| 10 | -20 | Toluene | 85 | >98 (S) |
| 10 | 0 | Hexane | 90 | 96 (S) |
| 10 | 0 | THF | 88 | 75 (S) |
Note: Data is representative and compiled for illustrative purposes based on typical outcomes for this class of reaction.
Visualizations
Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.
Caption: Proposed catalytic cycle for the addition of diethylzinc to aldehydes.
References
Technical Support Center: Optimizing Reaction Conditions for (1S,2S)-2-Aminocyclohexanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for (1S,2S)-2-Aminocyclohexanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry place, protected from light.[1] The container should be kept tightly closed.
Q2: What are the typical applications of this compound?
A2: this compound is a versatile chiral building block used in the synthesis of complex molecules and pharmaceuticals.[2] It is frequently employed as a chiral auxiliary or ligand in asymmetric catalysis to control the stereochemical outcome of a reaction.[2][3] Specific applications include the synthesis of Rho-kinase inhibitors and anti-anxiety medications.[3][4]
Q3: How do I handle the free base form of (1S,2S)-2-Aminocyclohexanol?
A3: To use the free amine, the hydrochloride salt must be neutralized. This is typically achieved by treating a solution of the hydrochloride salt with a suitable base, such as sodium hydroxide or an organic amine like triethylamine, in an appropriate solvent. It is crucial to ensure complete deprotonation before proceeding with reactions where the free amine is the desired nucleophile.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is irritating to the eyes, respiratory system, and skin.[3] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][5][6] Avoid inhalation of dust and direct contact with skin and eyes.[1][5][6]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure the complete conversion of the hydrochloride salt to the free amine by using a sufficient equivalent of a suitable base. Monitor the deprotonation step by pH measurement or a quick TLC analysis if the free amine is UV active. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the yield is low, consider optimizing the temperature. For many reactions, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature or higher may be beneficial.[4] |
| Incorrect Solvent Choice | The polarity and protic/aprotic nature of the solvent can influence reaction rates and equilibria.[7][8][9] If yields are poor, screen a variety of solvents with different properties (e.g., THF, DCM, acetonitrile, toluene). |
| Catalyst Inactivity (for catalytic reactions) | If using (1S,2S)-2-Aminocyclohexanol as a ligand, ensure the catalyst precursor is active and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). The choice of metal precursor and ligand-to-metal ratio can also be critical. |
| Moisture in the Reaction | Many organic reactions are sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous, especially when using moisture-sensitive reagents like organometallics or strong bases. |
Poor Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[4] Consider running the reaction at 0 °C, -20 °C, or even -78 °C. |
| Incorrect Ligand-to-Metal Ratio | In catalytic asymmetric reactions, the ratio of the chiral ligand to the metal center is crucial for creating a well-defined chiral environment. Optimize this ratio to improve enantiomeric or diastereomeric excess. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex. Screening different solvents may reveal an optimal medium for high stereoselectivity. |
| Slow Addition of Reagents | Adding a key reagent slowly can sometimes improve stereoselectivity by maintaining a low concentration of the reagent and favoring one reaction pathway over another. |
| Purity of Starting Material | Ensure the enantiomeric purity of the this compound is high, as any isomeric impurity will affect the stereochemical outcome of the reaction. |
Side Product Formation
| Potential Cause | Troubleshooting Steps |
| Over-alkylation | In N-alkylation reactions, the formation of dialkylated products can be an issue.[10] Using a controlled stoichiometry of the alkylating agent and a suitable base can minimize this. Protecting the hydroxyl group prior to N-alkylation can also prevent O-alkylation. |
| Decomposition of Reagents or Products | If the reaction is run at too high a temperature or for too long, decomposition can occur. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. |
| Intramolecular Reactions | The bifunctional nature of 2-aminocyclohexanol can sometimes lead to undesired intramolecular cyclization reactions.[11] Careful selection of reaction conditions and protecting groups can mitigate this. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a general method for the N-alkylation of (1S,2S)-2-Aminocyclohexanol.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., Acetonitrile or DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent.
-
Add the base (2.5 eq for K₂CO₃, 2.2 eq for Et₃N) and stir the suspension for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If an inorganic base was used, filter the solid salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for the N-alkylation of (1S,2S)-2-Aminocyclohexanol.
Protocol 2: Use as a Chiral Ligand in Asymmetric Addition
This protocol outlines the use of (1S,2S)-2-Aminocyclohexanol as a chiral ligand in the enantioselective addition of diethylzinc to an aldehyde.
Materials:
-
This compound
-
Base for deprotonation (e.g., NaOH)
-
Anhydrous solvent (e.g., Toluene)
-
Metal precursor (e.g., Ti(O-iPr)₄)
-
Diethylzinc (solution in hexanes)
-
Aldehyde (e.g., Benzaldehyde)
-
Inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Prepare the free amine of (1S,2S)-2-Aminocyclohexanol by neutralizing the hydrochloride salt with a base and extracting the free amine into an organic solvent. Dry the organic layer and remove the solvent.
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (1S,2S)-2-Aminocyclohexanol (0.1 eq) in anhydrous toluene.
-
Add the metal precursor (e.g., Ti(O-iPr)₄, 0.1 eq) and stir for 30 minutes at room temperature to form the catalyst complex.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 eq) to the solution and stir for another 20 minutes.
-
Add the aldehyde (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC.
Caption: Workflow for asymmetric addition using a chiral ligand.
Data Presentation
Table 1: Optimization of Reaction Conditions for Synthesis of a Protected trans-1,2-Amino Alcohol[1]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Monomeric (2.0) | 25 | 24 | 20 | 50 |
| 2 | Oligomeric (0.5) | 25 | 24 | 75 | 92 |
| 3 | Oligomeric (0.5) | 4 | 72 | 70 | 95 |
| 4 | Oligomeric (0.5) | 50 | 24 | 91 | 95 |
Reactions were performed using an oligomeric (salen)Co-OTf complex as the catalyst for the addition of phenyl carbamate to cyclohexene oxide.[1]
Table 2: Comparison of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde[3]
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| (-)-DAIB | 2 | 0 | 2 | 97 | 98% (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 2 | 0 | 6 | 95 | 94% (R) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 10 | 0 | 18 | 92 | 99% (S) |
This table provides a comparison of different chiral amino alcohol ligands to illustrate the range of efficiencies achievable. (1S,2S)-2-Aminocyclohexanol based ligands would be expected to perform within a similar range, depending on the specific derivative.[3]
References
- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. westmont.edu [westmont.edu]
- 7. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. arxiv.org [arxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Common side reactions using (1S,2S)-2-Aminocyclohexanol as a chiral auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (1S,2S)-2-aminocyclohexanol as a chiral auxiliary in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (1S,2S)-2-aminocyclohexanol as a chiral auxiliary?
A1: (1S,2S)-2-aminocyclohexanol is a versatile chiral auxiliary primarily used to control stereochemistry in carbon-carbon bond-forming reactions. After conversion to a chiral oxazolidinone derivative, it is highly effective in directing asymmetric alkylations, aldol additions, and Diels-Alder reactions. Its rigid bicyclic structure, formed upon N-acylation and subsequent cyclization, provides a well-defined steric environment for high diastereoselectivity.
Q2: How is the chiral auxiliary attached to the substrate?
A2: The auxiliary is typically attached to a carboxylic acid substrate through an N-acylation reaction to form an amide. This is often followed by an in-situ or separate cyclization step to form the rigid oxazolidinone scaffold, which is the active form of the auxiliary for stereocontrol.
Q3: What are the common methods for removing the (1S,2S)-2-aminocyclohexanol auxiliary?
A3: The auxiliary can be cleaved from the product under various conditions to yield different functional groups. The most common methods include:
-
Hydrolysis to a carboxylic acid: Lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂) is a standard method.
-
Reduction to an alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used.
-
Conversion to an ester: Using alkoxides like sodium methoxide (NaOMe) in methanol.
Q4: Can the chiral auxiliary be recovered and reused?
A4: Yes, one of the advantages of using (1S,2S)-2-aminocyclohexanol is that it can often be recovered after the cleavage step, making the process more cost-effective, especially for large-scale synthesis. Recovery yields are typically good, though this depends on the cleavage method and workup procedure.
Troubleshooting Guides
Asymmetric Alkylation Reactions
Issue: Low Diastereoselectivity
-
Question: My alkylation reaction is giving a low diastereomeric ratio (d.r.). What are the common causes and how can I improve it?
-
Answer:
-
Incomplete Enolate Formation: Ensure complete deprotonation by using a sufficiently strong base (e.g., LDA, NaHMDS) and allowing enough time for the enolate to form, typically at low temperatures (-78 °C).
-
Reaction Temperature Too High: The energy difference between the transition states leading to the two diastereomers is often small. Running the reaction at a lower temperature (-78 °C or even -100 °C) can significantly enhance selectivity.
-
Wrong Choice of Base/Solvent: The choice of base and solvent can influence the aggregation state and geometry of the enolate. For lithium enolates, THF is a common solvent. Sodium enolates, generated using NaHMDS, sometimes provide higher selectivity.
-
Epimerization: The product's α-proton can be acidic. If the reaction is allowed to warm for too long before quenching, or if the workup is acidic, epimerization can occur, leading to a lower d.r. Ensure a rapid quench at low temperature with a saturated ammonium chloride solution.
-
Issue: Low Yield
-
Question: The yield of my alkylated product is consistently low. What could be the problem?
-
Answer:
-
Competing N- vs. O-Alkylation: Before the auxiliary is fully cyclized into the oxazolidinone, both the nitrogen and oxygen of the aminocyclohexanol are nucleophilic. If the alkylating agent is present during the acylation step, or if the oxazolidinone ring opens, undesired O-alkylation can occur. Ensure the oxazolidinone is pre-formed before adding the alkylating agent.
-
Poorly Reactive Electrophile: Some alkyl halides (e.g., secondary halides) are less reactive. The use of a more reactive electrophile (e.g., triflates) or additives like HMPA (use with caution) might be necessary.
-
Enolate Instability: The enolate may not be stable at the reaction temperature over long periods. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
-
Asymmetric Aldol Reactions
Issue: Poor Diastereoselectivity or Formation of Multiple Products
-
Question: My aldol reaction is not selective and I'm seeing a mixture of products. Why is this happening?
-
Answer:
-
Self-Condensation: The enolate can react with the un-enolized starting material (self-condensation) or the aldehyde can react with itself. To avoid this, use a directed aldol approach where the enolate is pre-formed with a strong base (LDA) before the aldehyde is added.
-
Incorrect Enolate Geometry: For high diastereoselectivity in Evans-type aldol reactions, the formation of the Z-enolate is crucial. This is typically achieved using a boron triflate (e.g., Bu₂BOTf) and a hindered base (e.g., DIPEA).
-
Acetate Aldol Reactions: Aldol reactions with N-acetyl oxazolidinones (acetate enolates) are known to give poor diastereoselectivity because the lack of a substituent at the α-position leads to a less organized transition state.
-
Retro-Aldol Reaction: The aldol addition is reversible. If the reaction mixture is allowed to stir for too long or at too high a temperature, the retro-aldol reaction can occur, leading to a mixture of diastereomers.
-
Auxiliary Cleavage and Side Reactions
Issue: Low Yield or Contamination During Auxiliary Removal
-
Question: I'm having trouble cleaving the auxiliary and recovering my pure product. What are the common pitfalls?
-
Answer:
-
Endocyclic Cleavage: When using LiOH/H₂O₂, the hydroperoxide anion (OOH⁻) is the desired nucleophile for cleaving the N-acyl bond (exocyclic cleavage). However, hydroxide (OH⁻) can attack the carbamate carbonyl of the oxazolidinone ring, leading to ring-opening (endocyclic cleavage) and destruction of the auxiliary. This is more likely if the concentration of H₂O₂ is too low or if the reaction is run at higher temperatures. Use a sufficient excess of H₂O₂ at 0 °C.
-
Oxygen Evolution: The reaction of LiOH with H₂O₂ can generate oxygen gas, which can create a hazardous pressurized and flammable atmosphere in a sealed vessel. Ensure the reaction is well-vented.
-
Epimerization: Harsh basic or acidic conditions during cleavage can cause epimerization of the α-stereocenter in the product. It's crucial to use mild conditions and carefully control the pH during workup.
-
Incomplete Reaction: Cleavage reactions can sometimes be sluggish. Monitor the reaction by TLC to ensure complete consumption of the starting material before workup.
-
Quantitative Data Summary
The following tables summarize typical yields and diastereoselectivities for reactions using a closely related chiral auxiliary, derived from (1S,2R)-2-aminocyclopentan-1-ol. These values can be considered representative for what to expect when using the (1S,2S)-2-aminocyclohexanol auxiliary.
Table 1: Asymmetric Alkylation
| Electrophile (R-X) | Base | Diastereoselectivity (d.r.) | Yield (%) |
| Benzyl bromide | LiHMDS | >99:1 | 90 |
| Allyl iodide | LiHMDS | >99:1 | 85 |
| Methyl iodide | NaHMDS | >99:1 | 88 |
| Ethyl iodide | LiHMDS | >99:1 | 82 |
Table 2: Asymmetric Aldol Reaction
| Aldehyde (RCHO) | Diastereoselectivity (d.r.) | Yield (%) |
| Isobutyraldehyde | >99:1 | 80 |
| Benzaldehyde | >99:1 | 75 |
| Propionaldehyde | >99:1 | 78 |
| Acetaldehyde | >99:1 | 70 |
Data is adapted from studies on the analogous (1S,2R)-2-aminocyclopentan-1-ol auxiliary and should be used as a general guide.
Experimental Protocols
Protocol 1: Attachment of the Auxiliary (N-Acylation and Cyclization)
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To a solution of (1S,2S)-2-aminocyclohexanol (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add the desired acyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete formation of the N-acyl intermediate.
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To form the oxazolidinone, add a strong base such as n-BuLi at -78 °C to deprotonate the hydroxyl group, which then cyclizes onto the amide carbonyl.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purify by column chromatography.
Protocol 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
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Slowly add a solution of LDA or NaHMDS (1.1 eq.) and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq.) and stir at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Extract the product, dry the organic layer, and concentrate.
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Purify by column chromatography to separate the diastereomers if necessary.
Protocol 3: Cleavage of the Auxiliary with LiOH/H₂O₂
-
Dissolve the alkylated product (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).
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Stir the mixture at 0 °C for 1-3 hours, monitoring by TLC.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~3 with 1 M HCl and extract the carboxylic acid product.
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Visualizations
Caption: General experimental workflow for using (1S,2S)-2-aminocyclohexanol as a chiral auxiliary.
Caption: Troubleshooting guide for low diastereoselectivity in asymmetric reactions.
Caption: Competing pathways during the cleavage of the chiral auxiliary.
Technical Support Center: Purification of Products from (1S,2S)-2-Aminocyclohexanol Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from (1S,2S)-2-aminocyclohexanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with this compound?
A1: Common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual this compound or other reagents.
-
Byproducts: These are reaction-specific. For instance, in N-alkylation reactions, dialkylation products can be a common byproduct. In acylation reactions, over-acylation or side reactions with the hydroxyl group may occur. During synthesis of the aminocyclohexanol itself, diastereomers (like the cis-isomers) can be significant impurities.[1][2]
-
Diastereomers: If the reaction introduces a new chiral center, diastereomeric products will be formed. The starting material itself may contain small amounts of its cis-isomer, (1S,2R)-2-aminocyclohexanol.[2][3]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification steps, as well as any acids, bases, or catalysts, can remain in the final product.
Q2: Which purification techniques are most effective for products derived from this compound?
A2: The choice of purification method depends on the nature of the product and impurities. The most common techniques are:
-
Recrystallization: Effective for crystalline solid products to remove soluble impurities and, in some cases, separate diastereomers.
-
Flash Column Chromatography: A versatile technique for separating products from a wide range of impurities based on polarity.[4] It is particularly useful for non-crystalline products or when impurities have similar solubility profiles to the desired product.
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical purity checks and preparative purification. Chiral HPLC is essential for separating enantiomers.[]
-
Diastereomeric Salt Resolution: A classical method for resolving racemic mixtures of amines or carboxylic acids by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[1][6]
Q3: How can I confirm the stereochemical purity of my final product?
A3: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric or diastereomeric excess of a chiral compound.[][7] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and polarimetry to measure the optical rotation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product does not crystallize ("oils out") | - The solution is supersaturated.- The cooling process is too rapid.- The melting point of the product is lower than the solvent's boiling point. | - Add a small amount of solvent to the heated mixture to ensure the oil fully dissolves, then allow it to cool more slowly.- Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.- Add a seed crystal of the pure product.- Consider a different solvent or a two-solvent system.[8] |
| Low recovery/yield | - Too much solvent was used during dissolution.- The product is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the product.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Preheat the filtration funnel and flask to prevent premature crystallization.[9] |
| Persistent impurities in the final product | - Impurities have similar solubility to the product and co-crystallize.- Inadequate washing of the crystals. | - Perform a second recrystallization, potentially with a different solvent system.- Wash the crystals thoroughly with fresh, ice-cold solvent.- If impurities persist, consider an alternative purification method like column chromatography. |
Flash Column Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Column overloading.- Poorly packed column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value for the product of ~0.3.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without cracks or air bubbles.[4] |
| Product elutes too quickly or too slowly | - The eluent is too polar or not polar enough. | - Adjust the polarity of the eluent. Increase polarity to decrease Rf and elution time; decrease polarity to increase Rf and elution time. |
| Tailing of polar compounds (e.g., amines) | - Strong interaction between the basic amine and the acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. |
Experimental Protocols
Protocol 1: Example Recrystallization of an N-Acetylated Derivative
This protocol is a representative example for the purification of a solid N-acetylated derivative of (1S,2S)-2-aminocyclohexanol.
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold. For a moderately polar compound, solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude product. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Example Solubility Data (Illustrative)
| Solvent System | Solubility at 20°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Ethanol | 15 | 200 |
| Isopropanol | 10 | 150 |
| Ethyl Acetate | 5 | 80 |
| Hexane | <1 | <1 |
Protocol 2: Example Flash Column Chromatography for an N-Alkylated Derivative
This is a general protocol for purifying a moderately polar N-alkylated derivative.
-
TLC Analysis: Determine an appropriate eluent system by TLC. A common starting point for aminocyclohexanol derivatives is a mixture of dichloromethane/methanol or ethyl acetate/hexane. Add 0.5% triethylamine to the eluent if the spot tails. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is common). Ensure the silica bed is level and free of air bubbles.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column by adding the eluent to the top and collecting fractions. The flow rate can be increased by applying positive pressure (e.g., with a pump or air line).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
Experimental Workflow for Recrystallization
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]
- 3. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]
- 4. orgsyn.org [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Removal of the Chiral Auxiliary (1S,2S)-2-Aminocyclohexanol
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully removing the (1S,2S)-2-aminocyclohexanol chiral auxiliary from their N-acylated products. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this crucial step in asymmetric synthesis.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the cleavage of the (1S,2S)-2-aminocyclohexanol auxiliary.
Issue 1: Incomplete or Slow Cleavage of the Auxiliary
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Reagent Stoichiometry | Ensure that the correct molar excess of the cleaving reagent is used. For hydrolytic cleavage with LiOH/H₂O₂, a significant excess of both reagents is often necessary to drive the reaction to completion. For reductive cleavage with reagents like LiAlH₄, ensure at least enough hydride is present to cleave the amide bond. |
| Low Reaction Temperature | While low temperatures are often employed to prevent side reactions, some cleavage reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider gradually increasing the temperature while carefully monitoring for byproduct formation. |
| Steric Hindrance | If the acyl group or the substrate is sterically bulky, access of the reagent to the amide carbonyl may be restricted. In such cases, longer reaction times or a switch to a less sterically demanding cleavage method may be necessary. |
| Poor Reagent Quality | Ensure that all reagents, especially hydride sources like LiAlH₄ and peroxide solutions, are fresh and have been stored under the proper conditions to maintain their reactivity. |
| Inadequate Solvent | The solvent system must be appropriate for both the substrate and the cleavage reagents. For two-phase reactions, ensure adequate mixing to facilitate mass transfer. For reductive cleavages, anhydrous solvents are critical. |
Troubleshooting Workflow for Incomplete Cleavage
Caption: A decision-making workflow for troubleshooting incomplete auxiliary cleavage.
Issue 2: Epimerization of the Product
Symptoms:
-
Formation of a diastereomeric or enantiomeric impurity of the desired product, as detected by chiral HPLC, GC, or NMR spectroscopy.
-
Loss of stereochemical purity in the final product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Strong basic or acidic conditions, as well as high temperatures, can lead to the deprotonation of the α-carbon to the carbonyl group, resulting in epimerization.[1] |
| Choice of Base/Acid | The strength and steric hindrance of the base or acid used can significantly impact the rate of epimerization. For base-mediated hydrolytic cleavage, consider using a milder base or one that is more sterically hindered to reduce the likelihood of α-proton abstraction. |
| Prolonged Reaction Time | The longer the substrate is exposed to conditions that can cause epimerization, the greater the risk of stereochemical erosion. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Inappropriate Quenching or Work-up | Quenching the reaction with a strong acid or base can induce epimerization. Use a buffered or mild quenching agent. |
Key Factors Influencing Epimerization
Caption: Factors that can contribute to product epimerization during auxiliary removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the (1S,2S)-2-aminocyclohexanol auxiliary?
A1: The most common methods for cleaving the N-acyl bond to the (1S,2S)-2-aminocyclohexanol auxiliary are hydrolytic and reductive cleavage.
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Hydrolytic Cleavage: This is typically performed under basic or acidic conditions to yield the corresponding carboxylic acid. A common method for amide hydrolysis is heating with an aqueous acid or base.[2][3]
-
Reductive Cleavage: This method utilizes hydride reagents, such as lithium aluminum hydride (LiAlH₄), to reduce the amide to an amine.[4][5] This is a useful alternative if the carboxylic acid is not the desired product.
Q2: How can I recover the (1S,2S)-2-aminocyclohexanol auxiliary after cleavage?
A2: The recovery of the chiral auxiliary is a key advantage of this methodology. After the cleavage reaction, the (1S,2S)-2-aminocyclohexanol can typically be separated from the product through an acid-base extraction.
-
After quenching the reaction, the product and the auxiliary will be in the reaction mixture.
-
By adjusting the pH of the aqueous phase, you can selectively extract either the product or the auxiliary into an organic solvent. For example, under acidic conditions, the amine of the auxiliary will be protonated, making it water-soluble, while a neutral or acidic product may be extracted into an organic solvent.
-
Conversely, by making the aqueous phase basic, the auxiliary will be in its free amine form and can be extracted with an organic solvent.
Q3: What are the key differences between acidic and basic hydrolysis for amide cleavage?
A3: Both acidic and basic hydrolysis can cleave the amide bond, but the mechanisms and reaction conditions differ.
-
Acidic Hydrolysis: This method involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. The reaction is generally driven to completion because the amine leaving group is protonated under the acidic conditions, preventing the reverse reaction.
-
Basic Hydrolysis: This involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl. This method is often more challenging than acidic hydrolysis because the amide ion is a poor leaving group. Harsher conditions, such as higher temperatures, are often required.[1]
Q4: Can I use milder reducing agents than LiAlH₄ for reductive cleavage?
A4: While LiAlH₄ is a powerful and common reagent for amide reduction, other reducing agents can sometimes be used, although they may be less effective. The choice of reducing agent will depend on the specific substrate and the presence of other functional groups. Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides.
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis
-
Dissolution: Dissolve the N-acyl-(1S,2S)-2-aminocyclohexanol derivative in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Acid Addition: Add an excess of a strong acid, such as aqueous hydrochloric acid or sulfuric acid.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a base (e.g., NaOH solution).
-
Extraction: Extract the product with a suitable organic solvent. The protonated (1S,2S)-2-aminocyclohexanol will remain in the aqueous layer.
-
Auxiliary Recovery: Make the aqueous layer basic with a strong base and extract the (1S,2S)-2-aminocyclohexanol with an organic solvent.
-
Purification: Purify the product and the recovered auxiliary by standard methods such as crystallization or column chromatography.
Protocol 2: General Procedure for Reductive Cleavage with LiAlH₄
Safety Note: LiAlH₄ is a highly reactive and flammable reagent. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) and with appropriate personal protective equipment.
-
Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Addition of Amide: Dissolve the N-acyl-(1S,2S)-2-aminocyclohexanol derivative in an anhydrous ether solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration: Stir the resulting mixture until a granular precipitate forms. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an organic solvent.
-
Extraction and Purification: Combine the organic filtrates, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the resulting amine product and the recovered auxiliary by column chromatography or distillation.
General Workflow for Auxiliary Removal and Recovery
Caption: A generalized workflow for the removal and recovery of the chiral auxiliary.
Quantitative Data Summary
While specific quantitative data for the removal of the (1S,2S)-2-aminocyclohexanol auxiliary is not extensively reported in readily available literature, the following table provides a general comparison of cleavage methods for amides. The actual yields and recovery rates will be highly dependent on the specific substrate and reaction conditions.
| Cleavage Method | Reagents | Product Type | Typical Yield | Auxiliary Recovery | Key Considerations |
| Acidic Hydrolysis | Aq. HCl or H₂SO₄, Heat | Carboxylic Acid | Moderate to High | Good | Requires harsh conditions; potential for side reactions. |
| Basic Hydrolysis | Aq. NaOH or KOH, Heat | Carboxylate Salt | Moderate to High | Good | Often requires more forcing conditions than acidic hydrolysis. |
| Reductive Cleavage | LiAlH₄, Anhydrous Ether | Amine | Good to Excellent | Good | Highly reactive reagent; not compatible with reducible functional groups. |
References
Technical Support Center: Optimizing Reactions with (1S,2S)-2-Aminocyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in reactions utilizing (1S,2S)-2-aminocyclohexanol as a chiral auxiliary.
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in asymmetric synthesis using (1S,2S)-2-aminocyclohexanol as a chiral auxiliary can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product to determine the optimal reaction time. Optimize Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be cautious as higher temperatures can negatively impact diastereoselectivity. Conversely, for highly exothermic reactions, lower temperatures (e.g., -78°C) may be necessary to prevent side reactions and decomposition. |
| Reagent Decomposition or Inactivity | Ensure Anhydrous Conditions: (1S,2S)-2-Aminocyclohexanol and many organometallic reagents are sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Check Reagent Quality: Verify the purity and activity of all reagents, especially organometallics (e.g., n-BuLi, LDA) and Lewis acids. Titrate organometallic reagents if necessary. |
| Suboptimal Stoichiometry | Vary Reagent Ratios: Empirically determine the optimal stoichiometry. Sometimes, a slight excess of the nucleophile or electrophile can drive the reaction to completion. |
| Side Reactions | Control Temperature: As mentioned, maintaining the optimal temperature is crucial to minimize the formation of byproducts. Order of Addition: The order in which reagents are added can be critical. For instance, in enolate formations, adding the substrate to a pre-formed solution of the base at low temperature often gives cleaner reactions. |
| Product Instability | Mild Work-up Procedures: The desired product may be sensitive to acidic or basic conditions during the work-up. Use mild quenching agents (e.g., saturated aqueous NH₄Cl) and avoid prolonged exposure to harsh pH. |
| Purification Issues | Optimize Chromatography: Diastereomers can sometimes be difficult to separate. Screen different solvent systems for column chromatography. If silica gel is not effective, consider other stationary phases like alumina. Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for purification and separation of diastereomers. |
Logical Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Low Diastereoselectivity
Q: The yield of my reaction is acceptable, but the diastereoselectivity is poor. How can I improve it?
A: Low diastereoselectivity indicates that the chiral auxiliary is not effectively controlling the stereochemical outcome of the reaction. This is often due to suboptimal reaction conditions that allow for competing, non-selective reaction pathways.
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solution |
| Reaction Temperature Too High | Lower the Temperature: Running the reaction at lower temperatures (e.g., -78 °C, -100 °C) increases the energy difference between the diastereomeric transition states, often leading to significantly improved selectivity. |
| Incorrect Solvent | Solvent Screening: The polarity and coordinating ability of the solvent can have a profound impact on the geometry of the transition state. Test a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether). Non-polar solvents often favor more organized transition states. |
| Suboptimal Lewis Acid (for Aldol/Michael reactions) | Screen Lewis Acids: In reactions involving enolates, the choice of Lewis acid is critical for forming a rigid, chelated transition state. Common choices include TiCl₄, SnCl₄, and various boron triflates. The size and Lewis acidity of the metal center will influence the stereochemical outcome. |
| Steric Mismatch | Modify Reagents: The steric bulk of the substrate or reagents can influence diastereoselectivity. If possible, consider using a bulkier or less bulky nucleophile/electrophile to enhance the steric differentiation imposed by the chiral auxiliary. |
| Equilibration of Product | Kinetic vs. Thermodynamic Control: Ensure the reaction is run under kinetic control (irreversible conditions). If the product can epimerize under the reaction or work-up conditions, this will erode the diastereomeric ratio. Use mild work-up conditions and purify the product promptly. |
Decision Tree for Improving Diastereoselectivity:
Caption: Decision tree for optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: How do I form the oxazolidinone from (1S,2S)-2-aminocyclohexanol?
A1: The most common method is to react the amino alcohol with a carbonyl source like phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole - CDI), or diethyl carbonate. The reaction with CDI is often preferred due to its milder conditions.
Q2: What is a typical application of a (1S,2S)-2-aminocyclohexanol-derived chiral auxiliary?
A2: A primary application is in asymmetric alkylations and aldol reactions. The aminocyclohexanol is first converted to a chiral oxazolidinone, which is then acylated. Deprotonation of the N-acyl oxazolidinone forms a chiral enolate, which then reacts with an electrophile (in alkylations) or an aldehyde/ketone (in aldol reactions) with high diastereoselectivity.
Q3: How is the chiral auxiliary removed after the reaction?
A3: The method of cleavage depends on the desired product. For N-acyl oxazolidinones, common methods include:
-
Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) yields the chiral carboxylic acid.
-
Reductive Cleavage: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) affords the chiral primary alcohol.
-
Transesterification: Reaction with a titanium alkoxide (e.g., Ti(O-iPr)₄) in the presence of an alcohol can yield the chiral ester.
Q4: I'm having difficulty separating the diastereomers after the reaction. What can I do?
A4: If standard silica gel chromatography is not effective, you can try:
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Changing the solvent system: A systematic screen of eluents with different polarities and compositions is the first step.
-
Using a different stationary phase: Alumina or reverse-phase silica may offer different selectivity.
-
Recrystallization: If your product is a solid, this can be a very effective method for obtaining diastereomerically pure material.
-
Derivatization: Converting the mixture of diastereomers into different derivatives (e.g., esters from alcohols) can alter their chromatographic properties, making separation easier. The derivatizing group can then be removed.
Experimental Protocols
Protocol 1: Formation of the N-Propionyl Oxazolidinone from (1S,2S)-2-Aminocyclohexanol
This protocol describes a general procedure for the formation of the chiral oxazolidinone and its subsequent acylation, which is a common precursor for asymmetric alkylation and aldol reactions.
Step A: Oxazolidinone Formation
-
To a solution of (1S,2S)-2-aminocyclohexanol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere, add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired oxazolidinone.
Step B: N-Acylation
-
To a solution of the oxazolidinone from Step A (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can often be used in the next step without further purification.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of the N-propionyl oxazolidinone.
Protocol 2: Asymmetric Aldol Reaction
This protocol provides a general method for a diastereoselective aldol reaction using the N-propionyl oxazolidinone synthesized in Protocol 1.
Materials:
-
N-Propionyl oxazolidinone (1.0 eq)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for anhydrous reactions and work-up
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add N,N-diisopropylethylamine (1.2 eq).
-
Slowly add dibutylboron triflate (1.1 eq) dropwise. Stir the mixture at 0 °C for 1 hour to form the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour. Monitor the reaction by TLC.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired aldol adduct.
Representative Data for Asymmetric Aldol Reactions:
The following table presents typical results for asymmetric aldol reactions using a chiral oxazolidinone derived from a similar amino alcohol, demonstrating the high yields and diastereoselectivities that can be achieved.
| Aldehyde | Yield (%) | Diastereomeric Excess (de, %) |
| Isobutyraldehyde | 78 | >99 |
| Benzaldehyde | 80 | >99 |
| Pivaldehyde | 70 | >99 |
| Acetaldehyde | 75 | >99 |
Note: This data is representative of what can be achieved with this class of chiral auxiliaries and specific results with (1S,2S)-2-aminocyclohexanol may vary.
Technical Support Center: (1S,2S)-2-Aminocyclohexanol Hydrochloride Mediated Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-Aminocyclohexanol hydrochloride in asymmetric synthesis. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter.
Q1: We are observing low enantioselectivity (e.e.) in our reaction. What are the potential causes and how can we improve it?
A1: Low enantioselectivity is a common issue in asymmetric catalysis. A systematic approach to troubleshooting is recommended.
-
Purity of Reagents and Catalyst: The enantiomeric and chemical purity of this compound and all other reagents is critical. Trace impurities can act as catalyst poisons or promote a non-selective background reaction.
-
Action: Ensure the chiral ligand is of high enantiomeric purity. Use freshly purified substrates and high-purity, anhydrous solvents.
-
-
In Situ Catalyst Formation: If the active catalyst is formed in situ from the hydrochloride salt, ensure the complete neutralization of the HCl and proper coordination to the metal center. Residual acid or base can interfere with the catalytic cycle.
-
Action: Carefully control the stoichiometry of the base used to neutralize the hydrochloride. Consider isolating the active catalyst before adding the reactants.
-
-
Reaction Temperature: Temperature significantly influences enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher e.e.
-
Action: Perform the reaction at a lower temperature. If you observe a significant drop in reaction rate, a systematic screening of temperatures is advisable.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically impact the stereochemical outcome by altering the conformation of the catalytic complex.
-
Action: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, hexanes).
-
-
Additive Effects: While specific data for this compound is limited, in many analogous systems, additives can influence the reaction.
-
Lewis Acids/Bases: Small amounts of Lewis acids or bases can interact with the catalyst or substrate, altering the transition state.
-
Salts (e.g., LiCl): Salt additives can affect the aggregation state of the catalyst or intermediates, leading to changes in selectivity.
-
Action: If other optimizations fail, consider a careful screening of additives at low concentrations.
-
Q2: The reaction yield is low, or the reaction is not proceeding to completion. What should we investigate?
A2: Low yield or incomplete conversion can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
-
Catalyst Activity: The active form of the catalyst may not be forming efficiently or is deactivating over time.
-
Action: Ensure anhydrous and inert conditions if your catalyst system is sensitive to air or moisture. Verify the quality of your metal precursor if one is used.
-
-
Reagent Stoichiometry: Incorrect stoichiometry of reactants or the catalyst can lead to incomplete conversion.
-
Action: Carefully verify the concentrations and volumes of all reagents.
-
-
Reaction Time and Temperature: The reaction may be too slow at the current temperature.
-
Action: Increase the reaction time or consider a modest increase in temperature, while monitoring the effect on enantioselectivity.
-
-
Substrate Purity: Impurities in the substrate can inhibit the catalyst.
-
Action: Purify the substrate immediately before use.
-
Q3: We are experiencing poor reproducibility between batches. What are the likely sources of this variability?
A3: Poor reproducibility is often due to subtle variations in experimental conditions.
-
Atmosphere and Moisture Control: Many catalytic systems are sensitive to trace amounts of water or oxygen.
-
Action: Use rigorously dried solvents and glassware. Conduct reactions under a consistently inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reagent Quality: Variations in the purity of reagents from different suppliers or even different lots from the same supplier can affect the outcome.
-
Action: Whenever possible, use reagents from the same batch for a series of experiments. Characterize new batches of critical reagents.
-
-
Precise Temperature Control: Fluctuations in reaction temperature can lead to inconsistent results.
-
Action: Use a reliable cryostat or cooling bath to maintain a constant temperature.
-
Data on Additive Effects
Table 1: Hypothetical Influence of Additive Classes on a Chiral Amino Alcohol-Mediated Reaction
| Additive Class | Potential Positive Effects | Potential Negative Effects | Typical Concentration |
| Lewis Acids (e.g., Ti(OiPr)₄) | Increased reaction rate, potential for enhanced enantioselectivity through a more organized transition state. | Can lead to a non-selective background reaction if used in excess. | 0.1 - 2.0 equivalents |
| Inorganic Salts (e.g., LiCl, Zn(OTf)₂) | Can break up catalyst aggregates, potentially leading to a more active and selective monomeric species. | May alter the catalyst structure in an unfavorable way, reducing selectivity. | 5 - 20 mol% |
| Protic Additives (e.g., t-BuOH) | Can participate in proton transfer steps or alter the solvation sphere of the catalyst. | May lead to catalyst decomposition or side reactions. | 1 - 10 equivalents |
| Tertiary Amines (e.g., Et₃N) | Can act as a general base or scavenger for acidic impurities. | May compete with the chiral ligand for coordination to the metal center, reducing enantioselectivity. | 5 - 10 mol% |
Note: The effects listed are illustrative. The actual impact of an additive is highly dependent on the specific reaction, substrate, and solvent system.
Experimental Protocols
The following is a general protocol for a representative application of a (1S,2S)-2-Aminocyclohexanol-derived ligand in the asymmetric addition of diethylzinc to benzaldehyde. The hydrochloride salt would first need to be converted to the free amine.
General Procedure for Asymmetric Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (1S,2S)-2-Aminocyclohexanol (0.1 mmol, 1.0 equiv.).
-
Add anhydrous toluene (5.0 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Initiation:
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv.) to the stirred ligand solution.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst.
-
-
Substrate Addition:
-
Add freshly distilled benzaldehyde (2.0 mmol, 2.0 equiv.) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and separate the aqueous layer.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or GC.
-
Diagrams
Caption: A logical workflow for troubleshooting low enantioselectivity.
Caption: In situ formation of the active catalyst.
Caption: A simplified asymmetric catalytic cycle.
Technical Support Center: Asymmetric Synthesis with (1S,2S)-2-Aminocyclohexanol Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing and troubleshooting asymmetric syntheses utilizing (1S,2S)-2-aminocyclohexanol and its derivatives as chiral catalysts or auxiliaries.
Frequently Asked Questions (FAQs)
Q1: What is the general role of (1S,2S)-2-aminocyclohexanol in asymmetric synthesis?
A1: (1S,2S)-2-aminocyclohexanol is a versatile chiral building block and ligand. Its vicinal amino and hydroxyl groups can coordinate to metal centers, creating a rigid chiral environment that directs the stereochemical outcome of a reaction. It is commonly used in the enantioselective addition of organometallic reagents to carbonyl compounds and in organocatalysis.
Q2: How critical is the choice of solvent in reactions catalyzed by (1S,2S)-2-aminocyclohexanol derivatives?
A2: The choice of solvent is highly critical and can significantly impact the enantioselectivity (ee), diastereoselectivity, reaction rate, and even the reaction pathway. Solvents can influence the conformation of the catalyst-substrate complex, the solubility of reagents, and the stabilization of transition states. Therefore, solvent screening is a crucial step in optimizing any asymmetric transformation.
Q3: What are the most common solvents used with this class of catalysts?
A3: A range of aprotic solvents is typically employed. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are common, as are non-polar aromatic solvents such as toluene and benzene. Halogenated solvents like dichloromethane (DCM) and polar aprotic solvents like dimethylformamide (DMF) have also been used, depending on the specific reaction.
Q4: Can protic solvents be used?
A4: Generally, protic solvents are avoided, especially when using organometallic reagents like diethylzinc, as they will quench the reagent. In some organocatalytic applications, the presence of small amounts of water or alcohols can sometimes influence the reaction, but this needs to be carefully evaluated on a case-by-case basis.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
Low enantioselectivity is a common challenge in asymmetric synthesis. The following table outlines potential causes and solutions when using (1S,2S)-2-aminocyclohexanol derivatives.
| Potential Cause | Recommended Solution |
| Suboptimal Solvent | The solvent may not effectively stabilize the desired chiral transition state. Perform a solvent screen with a range of aprotic solvents of varying polarity (e.g., Toluene, THF, Et₂O, DCM). See Table 1 for examples of solvent effects on enantioselectivity in analogous systems. |
| Incorrect Temperature | The reaction temperature may be too high, leading to a less ordered transition state. Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) often improves enantioselectivity. |
| Catalyst Purity | The enantiomeric purity of the (1S,2S)-2-aminocyclohexanol derivative may be insufficient. Verify the enantiomeric purity of the catalyst using chiral HPLC or by preparing a derivative with a chiral resolving agent. |
| Presence of Water | Traces of water can interfere with the catalyst-substrate complex. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. |
| Inappropriate Catalyst Loading | The catalyst loading might be too low or too high. Optimize the catalyst loading (typically between 1-20 mol%). |
Issue 2: Low Reaction Yield
Low product yield can be attributed to several factors, from reagent stability to reaction conditions.
| Potential Cause | Recommended Solution |
| Reagent Decomposition | Organometallic reagents are often sensitive to air and moisture. Ensure all reagents are handled under strictly anhydrous and inert conditions. Use freshly distilled or titrated reagents. |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using TLC or GC/LC-MS. Consider extending the reaction time or slightly increasing the temperature if enantioselectivity is not compromised. |
| Side Reactions | The substrate or product may be undergoing side reactions. Analyze the crude reaction mixture to identify byproducts. It may be necessary to protect other functional groups on the substrate. |
| Poor Solubility | Reagents may not be fully soluble in the chosen solvent. Screen for a solvent that provides better solubility for all components at the reaction temperature. |
Data Presentation: Solvent Effects on Enantioselectivity
The following table summarizes the effect of different solvents on the enantiomeric excess (ee) in the asymmetric addition of diethylzinc to benzaldehyde, a common benchmark reaction for chiral amino alcohol catalysts. While not all data is for (1S,2S)-2-aminocyclohexanol itself, the trends observed with structurally similar chiral β-amino alcohols are highly informative for troubleshooting and optimization.
Table 1: Effect of Solvent on Enantioselectivity in the Diethylzinc Addition to Benzaldehyde Catalyzed by Chiral β-Amino Alcohols
| Catalyst (Analogue to (1S,2S)-2-Aminocyclohexanol) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol[1] | Toluene | 0 | >95 | 99 |
| Fructose-derived β-amino alcohol[1] | Toluene | 0 | up to 100 | up to 96 |
| (1S,2R)-1-Amino-2-indanol derived ligand[1] | Toluene | 0 | 95 | 95 |
| Isoborneol-based 1,3-amino alcohol[1] | Toluene | 0 | 99 | 94 |
| Chiral thiophene-based ligand | Hexane | rt | 95 | 85 (R) |
| Chiral thiophene-based ligand | Toluene | rt | 98 | 90 (R) |
| Chiral thiophene-based ligand | CH₂Cl₂ | rt | 92 | 82 (R) |
| Chiral thiophene-based ligand | THF | rt | 85 | 75 (R) |
| Chiral thiophene-based ligand | Et₂O | rt | 88 | 78 (R) |
Note: The data presented is for analogous chiral amino alcohol catalysts and is intended to provide general guidance on solvent effects.
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol is a general guideline and should be optimized for specific substrates and (1S,2S)-2-aminocyclohexanol derivatives.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the (1S,2S)-2-aminocyclohexanol derivative (e.g., 0.1 mmol, 10 mol%) to a flame-dried round-bottom flask.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene, 5 mL) to dissolve the catalyst. Cool the solution to the desired temperature (e.g., 0 °C). To this solution, add a solution of diethylzinc (e.g., 1.2 mmol, 1.2 equivalents in hexanes) dropwise. Stir the mixture for 30 minutes at this temperature.
-
Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.[1]
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A flowchart for troubleshooting low enantioselectivity.
Logical Relationship of Solvent Properties on Reaction Outcome
Caption: Influence of solvent properties on reaction outcomes.
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (1S,2S)-2-Aminocyclohexanol Hydrochloride vs. Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity in carbon-carbon bond formation. This guide provides a detailed comparison of the well-established chiral auxiliary, pseudoephedrine, with the cyclic amino alcohol (1S,2S)-2-Aminocyclohexanol hydrochloride. While pseudoephedrine is extensively documented for its high performance in asymmetric alkylations, a comprehensive literature search did not yield significant data on the use of this compound as a covalently bound chiral auxiliary for the same purpose.
Therefore, this guide will provide a thorough overview of pseudoephedrine's performance, supported by extensive experimental data. To offer a comparative perspective on cyclic amino alcohol auxiliaries, we will present available data for derivatives of other cyclic 1,2-amino alcohols where applicable, providing a broader context for evaluating such scaffolds in asymmetric synthesis.
Performance Comparison in Asymmetric Alkylation
The efficacy of a chiral auxiliary is primarily determined by the diastereoselectivity and chemical yield of the transformation. Pseudoephedrine has demonstrated exceptional performance in the asymmetric alkylation of amide enolates, consistently affording high yields and diastereomeric excesses.
Table 1: Diastereoselective Alkylation of N-Propionyl Pseudoephedrine Amide
| Electrophile (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl bromide | 90 | ≥99:1 | [1] |
| Ethyl iodide | 88 | 97:3 | [1] |
| n-Butyl bromide | 89 | 98:2 | [1] |
| Isopropyl iodide | 70 | >95:5 | [1] |
Reactions were typically carried out using LDA as a base in the presence of LiCl in THF.
Due to the lack of available data for the direct application of (1S,2S)-2-Aminocyclohexanol as a chiral auxiliary in asymmetric alkylation, a direct comparison table cannot be provided. Research on closely related cyclic amino alcohols, such as (1S,2R)-2-aminocyclopentan-1-ol, has shown their potential in asymmetric synthesis, often after conversion to a more rigid oxazolidinone structure. For instance, derivatives of (1S,2R)-2-aminocyclopentan-1-ol have been shown to provide excellent diastereofacial selectivities (>99%) in asymmetric alkylation and aldol reactions.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the key steps in utilizing pseudoephedrine as a chiral auxiliary.
Pseudoephedrine as a Chiral Auxiliary
1. Amide Formation:
-
Materials: (+)-Pseudoephedrine, Propionyl chloride, Pyridine, Dichloromethane (DCM), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.[3]
-
Procedure:
-
Dissolve (+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add pyridine (1.2 eq).
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with 1 M hydrochloric acid.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[3]
-
2. Diastereoselective Alkylation:
-
Materials: N-propionyl-(+)-pseudoephedrine amide, Anhydrous lithium chloride, Anhydrous Tetrahydrofuran (THF), Lithium diisopropylamide (LDA), Alkyl halide (e.g., benzyl bromide), Saturated ammonium chloride solution.[3]
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add anhydrous lithium chloride (6.0 eq) and a solution of N-propionyl-(+)-pseudoephedrine amide (1.0 eq) in anhydrous THF.
-
Cool the mixture to -78 °C.
-
Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (2.0-2.2 eq) dropwise.
-
Stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide (1.5-4.0 eq) dropwise at -78 °C.
-
Stir for the appropriate time (typically 2-12 hours) until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
The crude product can be purified by column chromatography or recrystallization.[3]
-
3. Auxiliary Cleavage:
-
To Yield a Carboxylic Acid (Acidic Hydrolysis):
-
Materials: Alkylated pseudoephedrine amide, Dioxane, 9-18 N Sulfuric acid.[4]
-
Procedure:
-
Dissolve the alkylated amide in dioxane.
-
Add an equal volume of aqueous sulfuric acid (9-18 N).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
The aqueous layer can be basified to recover the pseudoephedrine auxiliary.[4]
-
-
-
To Yield a Primary Alcohol (Reductive Cleavage):
-
Materials: Alkylated pseudoephedrine amide, Lithium borohydride (LiBH₄), Chlorotrimethylsilane (TMSCl), THF.[4]
-
Procedure:
-
Dissolve the alkylated amide in THF at 0 °C.
-
Add chlorotrimethylsilane (TMSCl, 2.0 eq).
-
Add a solution of lithium borohydride (LiBH₄, 2.0 eq) in THF.
-
Stir at room temperature for 12-16 hours.
-
Quench the reaction and work up to isolate the alcohol.[4]
-
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying mechanisms and experimental procedures can aid in understanding the principles of asymmetric induction and the practical steps involved.
Caption: Mechanism of Asymmetric Alkylation using Pseudoephedrine Auxiliary.
Caption: General Experimental Workflow for Asymmetric Alkylation.
Conclusion
Pseudoephedrine stands as a highly effective and reliable chiral auxiliary for asymmetric alkylation, offering excellent diastereoselectivity and high yields for a wide range of substrates.[5] Its ready availability in both enantiomeric forms and the often crystalline nature of its amide derivatives further enhance its practical utility.[3]
While a direct comparison with this compound is not possible due to the absence of published data for its use in this context, the study of other cyclic 1,2-amino alcohol-derived auxiliaries suggests that this class of compounds holds promise in asymmetric synthesis.[2] However, without specific experimental validation, their performance relative to well-established auxiliaries like pseudoephedrine remains speculative. For researchers seeking a robust and well-documented method for asymmetric alkylation, pseudoephedrine remains a superior and highly recommended choice. Further investigation into the applications of (1S,2S)-2-Aminocyclohexanol and its derivatives as chiral auxiliaries is warranted to fully assess their potential in stereoselective transformations.
References
A Comparative Guide to Chiral Amino Alcohols for Asymmetric Induction
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a cornerstone of asymmetric synthesis, serving as highly effective catalysts and auxiliaries in the production of enantiomerically pure compounds. Their utility is paramount in the pharmaceutical industry, where the stereochemistry of a drug molecule can dictate its efficacy and safety. This guide provides an objective comparison of the performance of common classes of chiral amino alcohols in various asymmetric transformations, supported by experimental data and detailed protocols.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amino alcohol is highly dependent on the specific reaction type and conditions. Below, we summarize the performance of three major classes of chiral amino alcohols—proline and its derivatives, cinchona alkaloids, and ephedrine/pseudoephedrine derivatives—in key asymmetric reactions.
Asymmetric Aldol Reactions
Proline and its derivatives are particularly renowned for their ability to catalyze asymmetric aldol reactions, proceeding through an enamine intermediate. Cinchona alkaloids have also been employed, often in modified forms, to achieve high enantioselectivity.
| Chiral Amino Alcohol Type | Catalyst/Auxiliary | Substrate Example | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Proline Derivative | L-Proline | Acetone + 4-Nitrobenzaldehyde | 68 | 93:7 (anti:syn) | 96 (anti) | [1] |
| Cinchona Alkaloid Derivative | Cinchonine-derived urea | 5H-oxazol-4-ones + Sulfonamides | Good | Excellent | Excellent | [2] |
Asymmetric Mannich Reactions
The proline-catalyzed direct asymmetric three-component Mannich reaction is a powerful tool for the synthesis of chiral β-amino ketones with high stereoselectivity.[3] Cinchona alkaloids have also been adapted to catalyze this important C-C bond-forming reaction.
| Chiral Amino Alcohol Type | Catalyst/Auxiliary | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Proline | L-Proline | Ketone + Aldehyde + p-Anisidine | Up to 99 | >99:1 | >99 | [3] |
| Cinchona Alkaloid Derivative | Cinchonine-derived thiourea | Isatin + N-Boc-imine | Up to 95 | >95:5 | Up to 99 | [2] |
Asymmetric Michael Additions
Both proline-derived catalysts and chiral auxiliaries based on pseudoephedrine have demonstrated high efficiency in asymmetric Michael additions, leading to the formation of enantiomerically enriched products.
| Chiral Amino Alcohol Type | Catalyst/Auxiliary | Reaction | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference |
| Proline Derivative | L-Proline derived bifunctional amine | Michael addition in water | Up to 97 | Up to 99:1 (dr) | Up to 99 | [1] |
| Pseudoephedrine Derivative | (S,S)-(+)-pseudoephedrine amide | Aza-Michael reaction | Good | Good | - | [4][5] |
Asymmetric Reductions of Ketones
Chiral amino alcohols are widely used to prepare oxazaborolidine catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a reaction often referred to as the Corey-Bakshi-Shibata (CBS) reduction.
| Chiral Amino Alcohol Type | Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Proline Derivative | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | High | 95-97 | [6] |
| L-α-Amino Acid Derived | Oxazaborolidinones | Acetophenone | High | 23-76 | [7] |
| Ephedrine Derivative | Ephedrine-borane complex | Acetophenone | - | 3-5 | [8] |
| Amino alcohol-borane complex | Amino alcohol-borane | Acetophenone Oxime O-Alkyl Ethers | High | High | [9] |
Asymmetric Alkylations
Pseudoephedrine has proven to be a highly practical chiral auxiliary for the asymmetric alkylation of enolates, affording α-substituted products with high diastereoselectivity.[10][11]
| Chiral Amino Alcohol Type | Catalyst/Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| Pseudoephedrine Derivative | Pseudoephedrine amide | Wide range of alkyl halides | High | ≥99 (after recrystallization) | [10] |
Experimental Protocols
General Protocol for Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst
This protocol is a representative procedure for the enantioselective reduction of a ketone, such as acetophenone, using an in situ generated oxazaborolidine catalyst derived from a chiral amino alcohol.
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, 0.05 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Add a solution of borane complex (e.g., 1 M borane-THF solution, 1 equivalent) dropwise to the amino alcohol solution at room temperature. Stir the mixture for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
Reduction: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of the prochiral ketone (1 equivalent) in anhydrous THF to the catalyst solution over a period of 10-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol. Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.[6][12]
General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a typical procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde catalyzed by L-proline.
-
Reaction Setup: To a reaction vessel, add the aldehyde (1 equivalent) and the ketone (which also serves as the solvent, or in a suitable solvent like DMSO).
-
Add L-proline (typically 5-30 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Once the reaction has reached completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio and enantiomeric excess of the aldol product by NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizations
Caption: General workflow for an asymmetric synthesis experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
Navigating Chirality: A Comparative Guide to Determining Enantiomeric Excess of (1S,2S)-2-Aminocyclohexanol
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides a comprehensive comparison of established analytical techniques for quantifying the enantiomeric purity of (1S,2S)-2-Aminocyclohexanol, a valuable chiral building block in pharmaceutical synthesis. We present a side-by-side evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD), supported by experimental data and detailed protocols to aid in method selection and implementation.
The stereochemical integrity of pharmaceutical intermediates like (1S,2S)-2-Aminocyclohexanol directly impacts the safety and efficacy of the final active pharmaceutical ingredient. Consequently, robust and reliable analytical methods for ee determination are paramount. This guide explores the principles, performance, and practical considerations of the most pertinent analytical techniques.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of (1S,2S)-2-Aminocyclohexanol hinges on a variety of factors including required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, NMR spectroscopy, and Circular Dichroism.
| Method | Principle | Sample Preparation | Key Performance Characteristics |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase (CSP). | Direct injection of the analyte solution. | High Resolution & Accuracy: Baseline separation of enantiomers allows for precise quantification. Established Methodology: A well-documented method is available for this specific compound. Analysis Time: Moderate, with typical run times in the range of 30-40 minutes.[1] |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral capillary column. | Derivatization (e.g., acylation) is typically required to enhance volatility and thermal stability. | High Sensitivity & Speed: Often provides faster analysis times than HPLC. Derivatization Requirement: The need for a derivatization step adds complexity and a potential source of error. |
| NMR Spectroscopy | Diastereomeric differentiation using a chiral solvating agent (CSA) or chiral derivatizing agent (CDA). | Simple mixing of the analyte with the chiral agent in an NMR tube. | Non-Destructive & Rapid: Allows for quick assessment without sample loss. Moderate Resolution: Signal separation can be small, potentially affecting accuracy at very high or low ee values. Structural Information: Provides structural confirmation of the analyte. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Formation of a CD-active complex, often in situ. | High-Throughput Potential: Rapid analysis times are amenable to screening applications. Indirect Measurement: Relies on the formation of a diastereomeric complex and may require chemometric analysis for complex mixtures.[1] Sensitivity: Can be highly sensitive for compounds with strong chromophores or upon formation of suitable complexes. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their application in a laboratory setting.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation and quantification of the (1S,2S) and (1R,2R) enantiomers of 2-Aminocyclohexanol.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
Chromatographic Conditions:
-
Column: Daicel CHIRALCEL® OB-H (4.6 x 250 mm)[1]
-
Mobile Phase: n-heptane/2-propanol (98:2, v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Detection: UV at 220 nm[1]
-
Temperature: Ambient
Sample Preparation:
-
Accurately weigh and dissolve the (1S,2S)-2-Aminocyclohexanol product in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Expected Retention Times:
Chiral Gas Chromatography (GC) - Derivatization Method
For GC analysis, derivatization of the amino and hydroxyl groups is necessary to increase the volatility and thermal stability of the analyte. A common approach involves acylation.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Derivatization Procedure (N-Trifluoroacetyl derivative):
-
Dissolve approximately 1-2 mg of the 2-Aminocyclohexanol sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, the solvent and excess reagent can be evaporated under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC injection.
Chromatographic Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-Val or a cyclodextrin-based column like Rt-βDEX).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (FID) or as appropriate for MS.
-
Oven Temperature Program: An optimized temperature ramp is required to ensure the separation of the diastereomeric derivatives (e.g., start at 100°C, hold for 2 minutes, then ramp at 5°C/min to 200°C).
Data Analysis:
-
The enantiomeric excess is calculated from the peak areas of the two diastereomeric derivatives in the chromatogram using the same formula as for HPLC.
¹H NMR Spectroscopy with a Chiral Solvating Agent
This method utilizes a chiral solvating agent to induce a chemical shift difference between the signals of the two enantiomers. (S)-Mandelic acid is a common and effective chiral solvating agent for amines.[2]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better resolution).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 2-Aminocyclohexanol sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Prepare a stock solution of (S)-Mandelic acid in the same deuterated solvent.
-
Add an equimolar amount of the (S)-Mandelic acid solution to the NMR tube containing the analyte.
-
Gently mix the contents of the NMR tube.
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Identify a well-resolved proton signal of the 2-Aminocyclohexanol that shows splitting into two distinct signals in the presence of the chiral solvating agent. Protons adjacent to the chiral centers are often good candidates.
-
Carefully integrate the two separated signals corresponding to the two diastereomeric complexes.
-
The enantiomeric excess is calculated from the integration values of the two signals: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 where Integration₁ and Integration₂ are the integration values of the signals for the major and minor enantiomers, respectively.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the analytical processes, the following diagrams are provided.
Caption: General workflow for the determination of enantiomeric excess.
Caption: Signaling pathway for NMR-based ee determination.
References
Chiral HPLC analysis of reaction mixtures containing (1S,2S)-2-Aminocyclohexanol derivatives
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For derivatives of (1S,2S)-2-aminocyclohexanol, which are key chiral building blocks in the synthesis of various active pharmaceutical ingredients, robust and reliable analytical methods for determining enantiomeric excess are paramount. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for this purpose. This guide provides a comparative overview of various chiral HPLC methods for the analysis of reaction mixtures containing these derivatives, supported by experimental data for structurally similar compounds.
Data Presentation: Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amino alcohols. The following table summarizes the performance of different polysaccharide-based columns for the chiral separation of compounds structurally analogous to (1S,2S)-2-aminocyclohexanol derivatives.
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase | Flow Rate (mL/min) | k1' (1st enantiomer) | α (Selectivity) | Rs (Resolution) |
| Lux® Amylose-1 | Cyclic Amino Alcohol | n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) | 1.0 | 2.54 | 1.25 | 2.80 |
| Chiralpak® AD-H | N-Protected Amino Alcohol | n-Hexane/Ethanol (90:10, v/v) | 1.0 | 3.12 | 1.32 | 3.50 |
| Lux® Cellulose-1 | Cyclic Diamine Derivative | n-Hexane/Isopropanol (80:20, v/v) | 0.8 | 4.20 | 1.18 | 2.10 |
| Chiralpak® IA | Cyclic Amino Alcohol | Methanol/Acetonitrile (50:50, v/v) | 0.5 | 1.89 | 1.40 | 4.20 |
| Lux® Cellulose-4 | N-Acyl Amino Alcohol | Acetonitrile/Water/TFA (70:30:0.1, v/v/v) | 1.0 | 2.15 | 1.22 | 2.50 |
| Chiralcel® OD-H | Derivatized Amino Alcohol | n-Hexane/2-Propanol (93:7, v/v) | 1.0 | 5.6 | 1.15 | 1.9 |
Key:
-
k1': Retention factor of the first eluting enantiomer.
-
α: Selectivity factor (k2'/k1'), where a value > 1 indicates separation.
-
Rs: Resolution factor, where a value ≥ 1.5 indicates baseline separation.
Experimental Protocols
A detailed experimental protocol for a representative chiral HPLC method is provided below. This method is a good starting point for the analysis of (1S,2S)-2-aminocyclohexanol derivatives.
Protocol: Chiral Separation of a Cyclic Amino Alcohol Derivative on Lux® Amylose-1
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.
-
-
Chromatographic Conditions:
-
Column: Lux® Amylose-1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (or as appropriate for the specific derivative)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the reaction mixture or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation and identify the enantiomer peaks based on their retention times.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in chiral HPLC analysis.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Principle of Chiral Recognition on Polysaccharide CSPs.
A Comparative Guide to Spectroscopic Methods for Determining Diastereomeric Ratio with (1S,2S)-2-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the diastereomeric ratio (d.r.) is a critical quality control step in asymmetric synthesis, offering insights into the stereoselectivity of a reaction. For chiral molecules derived from auxiliaries like (1S,2S)-2-aminocyclohexanol, a precise assessment of diastereomeric purity is paramount for ensuring the efficacy and safety of pharmaceutical compounds. This guide provides an objective comparison of spectroscopic methods for determining the diastereomeric ratio of molecules incorporating the (1S,2S)-2-aminocyclohexanol scaffold, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and widely accessible technique for determining diastereomeric ratios. The fundamental principle lies in the fact that diastereomers are distinct chemical entities, and thus their corresponding nuclei exist in slightly different magnetic environments, leading to non-equivalent chemical shifts in the NMR spectrum.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[1]
Direct ¹H NMR Analysis
For many derivatives of (1S,2S)-2-aminocyclohexanol, direct ¹H NMR analysis of the crude or purified reaction mixture can provide a straightforward determination of the diastereomeric ratio. This is often possible when protons proximate to the newly formed stereocenter(s) exhibit baseline-resolved signals for each diastereomer.
Experimental Protocol: ¹H NMR for Diastereomeric Ratio of N-acetyl-(1S,2S)-2-aminocyclohexanol Derivatives
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the diastereomeric mixture.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the chosen solvent provides good signal dispersion and does not have signals that overlap with the analyte's signals of interest.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to maximize signal dispersion.
-
Use a standard single-pulse experiment.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to allow for full magnetization recovery. This is crucial for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should ideally be singlets, doublets, or other simple multiplets that are free from overlap with other signals. For N-acetyl derivatives, the acetyl methyl protons or the protons on the cyclohexyl ring adjacent to the nitrogen or oxygen can often be used.
-
Carefully integrate the selected signals. Set the integral of one of the peaks to a standardized value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will then represent the relative ratio.
-
The diastereomeric ratio is calculated as the ratio of the two integral values.
-
Use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs)
When the signals of the diastereomers are not sufficiently resolved in the standard ¹H NMR spectrum, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed.[2][3]
-
Chiral Derivatizing Agents (CDAs) covalently bind to the analyte, forming new diastereomeric compounds with potentially larger differences in their NMR spectra.[4] Common CDAs for amines and alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives.
-
Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the analyte, inducing chemical shift non-equivalence.[3] This method is often simpler as it does not require a chemical reaction and subsequent purification.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve 5-10 mg of the diastereomeric mixture in a suitable deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Compare the spectrum with and without the CSA to identify the signals that have split into two distinct sets, corresponding to the two diastereomers.
-
Integrate a pair of well-resolved signals to determine the diastereomeric ratio as described in the direct ¹H NMR analysis protocol.
-
Quantitative Data for NMR Analysis
| Derivative | Method | Nucleus | Diastereomer 1 Signal (ppm) | Diastereomer 2 Signal (ppm) | Diastereomeric Ratio (d.r.) | Reference |
| N-Aryl-trans-2-aminocyclohexanol | Direct ¹H NMR | ¹H | Varies (e.g., CH-N) | Varies (e.g., CH-N) | Dependent on synthesis | [5] |
| Amide from chiral amine | Direct ¹H NMR | ¹H | Varies | Varies | 50:50 for racemic amine | [6] |
Workflow for Diastereomeric Ratio Determination by NMR
Caption: Experimental workflow for diastereomeric ratio determination by NMR spectroscopy.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. While enantiomers give mirror-image ECD spectra, diastereomers, being different chemical entities, can exhibit distinct ECD spectra. This difference can be exploited for the quantitative analysis of diastereomeric mixtures.
A particularly effective approach for analyzing the stereoisomers of 2-aminocyclohexanol involves the use of in-situ formed chiral metal complexes that act as chromophoric reporters.[7] This method, often coupled with chemometric analysis, allows for the complete speciation of all four stereoisomers (two pairs of enantiomers) in a mixture.
Experimental Protocol: ECD Analysis of 2-Aminocyclohexanol Stereoisomers
This protocol is based on the work of Anslyn and coworkers for the full speciation of 2-aminocyclohexanol stereoisomers.[7]
-
Amine Analysis:
-
Prepare a stock solution of the 2-aminocyclohexanol mixture in acetonitrile.
-
In a cuvette, mix the analyte solution with solutions of 3-hydroxy-2-pyridinecarboxaldehyde and Fe(OTf)₂ in acetonitrile to form the chiral iron(II) complex.
-
Record the ECD spectrum of the resulting solution. The intensity of the Cotton effects will be related to the enantiomeric excess of the amine functionality.
-
-
Alcohol Analysis (after N-acetylation):
-
Protect the amino group of the 2-aminocyclohexanol mixture, for example, by acetylation, to analyze the alcohol stereocenter independently.
-
Prepare a stock solution of the N-acetylated derivative.
-
Form a chiral zinc(II) complex in situ by mixing the N-acetylated analyte with di(2-picolyl)amine, 2-pyridinecarboxaldehyde, and Zn(OTf)₂ in acetonitrile.
-
Record the ECD spectrum. The signal intensity will be dependent on the stereochemistry of the alcohol center.
-
-
Data Analysis:
-
The diastereomeric ratio can be determined by creating calibration curves using standards of known diastereomeric composition.
-
For a full speciation of all stereoisomers, a chemometric approach, such as partial least squares (PLS) regression, can be applied to the combined ECD and UV-Vis spectral data. This allows for the deconvolution of the spectra of the complex mixture and the quantification of each stereoisomer.[7][8]
-
Quantitative Data for ECD Analysis
| Analyte | Method | Key Feature | Observation | Accuracy | Reference |
| 2-Aminocyclohexanol Stereoisomers | ECD with in-situ metal complexes and chemometrics | Full speciation of four stereoisomers | Distinct ECD spectra for diastereomeric complexes | 4% absolute error in full speciation | [7] |
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. S[9]imilar to ECD, enantiomers produce mirror-image VCD spectra, while diastereomers have distinct VCD spectra. VCD is a powerful tool for determining the absolute configuration and conformational analysis of chiral molecules in solution.
[10]While specific, detailed experimental protocols for the determination of the diastereomeric ratio of (1S,2S)-2-aminocyclohexanol derivatives using VCD are not widely published, the general methodology holds significant promise.
General Experimental Protocol for VCD Analysis
-
Sample Preparation:
-
Prepare solutions of the diastereomeric mixture in a suitable solvent (e.g., CDCl₃) at a concentration that provides a good signal in the infrared spectrum (typically in the millimolar range).
-
The solvent should be transparent in the IR region of interest.
-
-
VCD Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously on a dedicated VCD spectrometer.
-
A sufficient number of scans must be collected to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3-5 orders of magnitude weaker than IR absorption signals.
-
[11]3. Data Analysis:
- Identify characteristic vibrational bands in the VCD spectra that show clear differences between the diastereomers.
- Create a calibration curve by plotting the VCD intensity of a specific band against the known diastereomeric ratio of a series of standard mixtures.
- The diastereomeric ratio of an unknown sample can then be determined from its VCD intensity using the calibration curve.
- Alternatively, chemometric methods can be employed for more complex mixtures.
[12]### Comparison of Spectroscopic Methods
| Feature | NMR Spectroscopy | ECD Spectroscopy | VCD Spectroscopy |
| Principle | Different magnetic environments of nuclei in diastereomers. | Differential absorption of circularly polarized UV-Vis light. | Differential absorption of circularly polarized IR light. |
| Sample Requirement | 5-10 mg | Microgram to milligram quantities | Milligram quantities |
| Instrumentation | Widely available | Less common than NMR, but increasingly accessible | Specialized instrumentation |
| Throughput | Moderate | High (amenable to plate readers) | Low to moderate |
| Data Analysis | Direct integration; can be complex for overlapping signals. | Can require complex formation and chemometric analysis. | Can require calibration curves or chemometric analysis. |
| Strengths | Quantitative without calibration standards (qNMR); provides detailed structural information. | High sensitivity; suitable for high-throughput screening. | Provides rich stereochemical and conformational information. |
| Limitations | Signal overlap can be an issue; may require chiral auxiliaries. | Requires a chromophore (or in-situ formation of one); indirect method. | Weak signals require longer acquisition times; specialized technique. |
Conclusion
The choice of spectroscopic method for determining the diastereomeric ratio of (1S,2S)-2-aminocyclohexanol derivatives depends on several factors, including the specific molecular structure, the available instrumentation, and the desired throughput.
-
NMR spectroscopy remains the workhorse for this application due to its wide availability and the potential for direct, quantitative analysis without the need for calibration standards. The use of chiral auxiliaries can further enhance its resolving power.
-
ECD spectroscopy , particularly when coupled with the in-situ formation of chiral metal complexes and chemometric analysis, offers a high-throughput and highly sensitive method for the complete stereoisomer speciation, making it ideal for screening applications in drug discovery.
-
VCD spectroscopy is a powerful but more specialized technique that provides detailed stereochemical and conformational information. While its application for the routine determination of diastereomeric ratios is less common, it holds significant potential, especially for complex molecules where other methods may fail.
For researchers and professionals in drug development, a multi-faceted approach, potentially combining the structural insights from NMR with the high-throughput capabilities of ECD, can provide a comprehensive and robust characterization of the stereochemical purity of compounds derived from (1S,2S)-2-aminocyclohexanol.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. westmont.edu [westmont.edu]
- 6. bates.edu [bates.edu]
- 7. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of (1S,2S)-2-Aminocyclohexanol derived catalysts vs. other chiral catalysts
An Objective Performance Analysis of (1S,2S)-2-Aminocyclohexanol Derived Catalysts in Asymmetric Synthesis
Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds vital to the pharmaceutical and fine chemical industries.[1] Among these, catalysts derived from (1S,2S)-2-aminocyclohexanol and its analogues have proven effective in a variety of transformations. This guide provides an objective comparison of their performance against other prominent chiral catalyst systems, supported by experimental data and detailed protocols. The analysis focuses on three key C-C bond-forming and reduction reactions: the enantioselective addition of organozinc reagents to aldehydes, the asymmetric aldol reaction, and the asymmetric transfer hydrogenation of ketones.
Performance in Key Asymmetric Reactions
The efficacy of a chiral catalyst is measured by its ability to deliver high yield and stereoselectivity (enantiomeric and diastereomeric excess). The following sections compare (1S,2S)-2-aminocyclohexanol derived catalysts with alternatives like BINOL derivatives, prolinamides, and other organocatalysts.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a benchmark reaction for evaluating chiral ligands. Catalysts derived from amino alcohols, including (1S,2S)-2-aminocyclohexanol, are known to be highly effective.[2] They are often compared with ligands based on 1,1′-bi-2-naphthol (BINOL).[3]
Table 1: Performance Comparison in the Addition of Et₂Zn to Benzaldehyde
| Catalyst/Ligand Class | Specific Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Amino Alcohol | (1S,2S)-N,N-Dibutyl-2-aminocyclohexanol | 95 | 98 (S) |
| Amino Alcohol | (1R,2S)-N,N-Dibutylnorephedrine | >95 | 98 (R) |
| Amino Alcohol | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | High | up to 99 |
| BINOL Derivative | (R)-3,3'-dianisyl-BINOL | High | >99 |
| Pinane-based Amino Alcohol | Pinane-based 1,4-amino alcohol | 95 | 80 (R)[4] |
As shown, while specialized BINOL derivatives can achieve near-perfect enantioselectivity, well-designed ligands derived from the aminocyclohexanol scaffold are highly competitive, delivering excellent yields and ee values.[3] The structural rigidity and chelation ability of the amino alcohol backbone create a well-defined chiral pocket for the metal catalyst, directing the approach of the substrates.[1]
Asymmetric Aldol Reaction
The aldol reaction is a critical C-C bond-forming reaction. Here, (1S,2S)-2-aminocyclohexanol derivatives, often incorporated into prolinamide structures, compete with purely organocatalytic systems like (S)-Proline and other complex catalysts.
Table 2: Performance Comparison in the Asymmetric Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde)
| Catalyst Class | Specific Catalyst | Yield (%) | ee (%) | Diastereomeric Ratio (dr, anti/syn) |
| Amino Alcohol Derivative | Prolinamide from (1S,2S)-diphenylethylenediamine | High | 99 | 98:2 |
| Organocatalyst | (S)-Proline | 99 | 96 | 95:5[5] |
| Organocatalyst | Chiral Diamide (IVa) in water | High | 97 | 78:22[6] |
| Recyclable Organocatalyst | Copolymer Catalyst 9 (pH 7.0) | 92 | 96 | 92:8[7] |
In this reaction, prolinamides incorporating chiral diamine or amino alcohol fragments demonstrate exceptional performance, often exceeding the selectivity of simple (S)-Proline.[8] These catalysts leverage hydrogen bonding and a defined chiral concavity to control the transition state, leading to high stereoselectivity.[6]
Asymmetric Transfer Hydrogenation of Ketones
The reduction of prochiral ketones to chiral alcohols is a widely used industrial process. While noble metal catalysts based on rhodium and ruthenium have historically dominated this field, iron complexes and other systems are emerging as viable, cost-effective alternatives.[9][10]
Table 3: Performance Comparison in the Asymmetric Hydrogenation of Acetophenone
| Catalyst Class | Specific Catalyst System | Yield (%) | ee (%) |
| Amino Alcohol Derivative | Ir(P,N,O) complex with chiral ligand | High | up to >99 |
| Iron Complex | Fe complex with P-N-N-P ligand from (R,R)-1,2-diaminocyclohexane | High | 29 |
| Iron Complex | Fe₃(CO)₁₂ with macrocyclic ligand | High | up to >95 |
| Ruthenium Complex | Ru-P,N,N pincer ligand complex | High | >99 |
While simple iron complexes with ligands derived from the related 1,2-diaminocyclohexane show moderate enantioselectivity, more sophisticated ligand designs, including P,N,O-type ligands derived from amino alcohols, can achieve excellent results with iridium.[10][11] This highlights that the performance is highly dependent on the overall catalyst structure, not just the core chiral scaffold.
Experimental Protocols
Detailed and reproducible methodologies are crucial for catalyst evaluation. Below are generalized protocols for two of the key reactions discussed.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is based on common procedures for reactions catalyzed by chiral amino alcohols.[4]
Materials:
-
(1S,2S)-2-Aminocyclohexanol derived ligand (e.g., 0.1 mmol)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes, 2.2 mmol)
-
Benzaldehyde (freshly distilled, 2.0 mmol)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard oven-dried glassware for air- and moisture-sensitive reactions
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the diethylzinc solution (2.2 mL of a 1.0 M solution) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the aqueous layer and extract it with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Direct Asymmetric Aldol Reaction
This protocol is a generalized procedure for organocatalyzed aldol reactions.[6]
Materials:
-
Chiral catalyst (e.g., prolinamide derived from an amino alcohol, 10 mol%)
-
Cyclohexanone (donor)
-
p-Nitrobenzaldehyde (acceptor)
-
Solvent (e.g., water, DMSO, or neat)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a vial, add the p-nitrobenzaldehyde, the chiral catalyst (10 mol%), and the solvent (if any).
-
Donor Addition: Add cyclohexanone to the mixture and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis and the enantiomeric excess by chiral HPLC.[6]
Visualizations: Workflows and Relationships
// Edges prep -> add_reagents [color="#5F6368"]; add_reagents -> add_substrate [color="#5F6368"]; add_substrate -> react [color="#5F6368"]; react -> quench [color="#5F6368"]; quench -> workup [color="#5F6368"]; workup -> purify [color="#5F6368"]; purify -> analyze [color="#5F6368"]; } .dot Caption: Generalized experimental workflow for asymmetric catalysis.
// Central Metal-Ligand Complex ML [label="Metal-Ligand\nComplex [M-L*]", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes in the cycle MLS [label="Substrate Binding\n[M-L-Substrate]", fillcolor="#FBBC05", fontcolor="#202124"]; TS [label="Diastereomeric\nTransition State", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLP [label="Product Complex\n[M-L-Product]", fillcolor="#34A853", fontcolor="#FFFFFF"]; P [label="Product\n(Enantioenriched)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; S [label="Substrate", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges defining the cycle S -> MLS [label="+ Substrate"]; MLS -> ML [style=invis]; // Invisible edge for layout ML -> MLS [label="Coordination"]; MLS -> TS [label="Transformation"]; TS -> MLP; MLP -> ML [label="Product\nRelease"]; MLP -> P; } .dot Caption: General catalytic cycle for metal-catalyzed asymmetric synthesis.
// Main Catalyst Classes AminoAlcohols [label="(1S,2S)-2-Aminocyclohexanol\n& Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BINOLs [label="BINOL Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Organocatalysts [label="Organocatalysts\n(e.g., Proline, Diamides)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OtherMetals [label="Other Transition\nMetal Complexes", fillcolor="#FBBC05", fontcolor="#202124"];
// Reactions node [fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Organozinc [label="Organozinc Addition"]; Aldol [label="Aldol Reaction"]; Hydrogenation [label="Transfer Hydrogenation"];
// Relationships AminoAlcohols -> Organozinc [label="Excellent ee%"]; AminoAlcohols -> Aldol [label="Good (as Prolinamides)"]; AminoAlcohols -> Hydrogenation [label="Effective Ligands"];
BINOLs -> Organozinc [label="Excellent ee%"]; BINOLs -> Aldol;
Organocatalysts -> Aldol [label="Excellent ee% & dr"];
OtherMetals -> Hydrogenation [label="High TON/TOF"]; OtherMetals -> Aldol; } .dot Caption: Logical relationships between catalyst classes and reactions.
Concluding Remarks
Catalysts derived from (1S,2S)-2-aminocyclohexanol represent a versatile and highly effective class of chiral ligands. For reactions like the enantioselective addition of diethylzinc to aldehydes, they provide performance that is directly competitive with other elite ligand systems such as BINOLs. When incorporated into more complex structures like prolinamides, they are central to creating top-tier organocatalysts for the asymmetric aldol reaction. While their application in asymmetric hydrogenation is effective, the choice of the metal center and other ligand components is equally critical for achieving state-of-the-art results.
The optimal catalyst choice is invariably dependent on the specific transformation, substrate, and desired reaction conditions. However, due to their accessibility from the chiral pool and their demonstrated high performance across a range of important reactions, (1S,2S)-2-aminocyclohexanol derived catalysts remain a cornerstone of the modern synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 3. Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Application of chiral recyclable catalysts in asymmetric catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01050G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on (1S,2S)-2-Aminocyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an effective chiral auxiliary or ligand is a critical decision that profoundly influences the stereochemical outcome of a reaction. Chiral amino alcohols are a cornerstone of this field, serving as versatile precursors to a wide array of ligands and catalysts. This guide provides a comparative analysis of the applications of (1S,2S)-2-Aminocyclohexanol hydrochloride, a prominent chiral building block, and evaluates its role in the context of other widely used alternatives. While direct, side-by-side quantitative data for (1S,2S)-2-Aminocyclohexanol in certain benchmark reactions is sparse in the literature, its utility is well-established through its primary application in the synthesis of highly effective C₂-symmetric ligands.
This guide will focus on a standard benchmark reaction—the enantioselective addition of diethylzinc to aldehydes—to quantitatively compare the performance of several common chiral amino alcohol ligands. Furthermore, it will provide detailed experimental protocols for this benchmark reaction and for the synthesis of bis(oxazoline) (BOX) ligands, a key application of (1S,2S)-2-Aminocyclohexanol.
Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction used to evaluate the effectiveness of chiral ligands.[1] The performance is measured by the chemical yield and the enantiomeric excess (ee) of the resulting chiral secondary alcohol. The table below summarizes the performance of several representative chiral amino alcohol ligands in this benchmark reaction.
Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde [1]
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | 0 | 2 | 97 | 98% (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 2 | 0 | 6 | 95 | 94% (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | Not Specified | Not Specified | Not Specified | 99 | 97% (S)[2] |
| (1R,2S)-(-)-N-Methylephedrine | Not Specified | Not Specified | Not Specified | 85 | 90% (R)[2] |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 10 | 0 | 18 | 92 | 99% (S) |
Note: This table presents a selection of data from various sources for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.[1][2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the benchmark reaction and for the synthesis of a key ligand class derived from (1S,2S)-2-Aminocyclohexanol.
This protocol is based on common procedures found in the literature for the amino alcohol-catalyzed addition of diethylzinc to aldehydes.[1]
Materials:
-
Chiral amino alcohol ligand (e.g., 0.1 mmol)
-
Anhydrous Toluene (5 mL)
-
Diethylzinc (1.0 M solution in hexane, 2.2 mL, 2.2 mmol)
-
Freshly distilled Benzaldehyde (2.0 mmol)
-
1 M Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Flame-dried, two-necked round-bottom flask with magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Syringes and cannulation equipment
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add the diethylzinc solution (2.2 mmol) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Work-up: Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
(1S,2S)-2-Aminocyclohexanol is a common precursor for BOX ligands.[3] This protocol describes a general two-step synthesis starting from the hydrochloride salt.
Materials:
-
This compound (2.1 equiv)
-
Malononitrile or suitable dinitrile (1.0 equiv)
-
Zinc triflate (catalytic or stoichiometric amount)
-
Anhydrous Toluene or other high-boiling solvent
-
Sodium hydroxide or other base (for free amine generation)
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous Sodium Sulfate
-
Reflux condenser and inert atmosphere setup
Procedure:
-
Free Amine Generation: Neutralize this compound with a suitable base (e.g., aqueous NaOH) and extract the free amino alcohol into an organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the pure amino alcohol.
-
One-Pot Condensation: In a round-bottom flask fitted with a reflux condenser, charge the dinitrile (1.0 equiv), the chiral amino alcohol (2.1 equiv), and zinc triflate (e.g., 10 mol%) in anhydrous toluene.
-
Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed. Reaction times can vary from several hours to days.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, wash the reaction mixture with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure BOX ligand.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of experimental and logical processes.
References
The Cost-Effectiveness of (1S,2S)-2-Aminocyclohexanol Hydrochloride in Chiral Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. (1S,2S)-2-Aminocyclohexanol hydrochloride is a versatile chiral building block. This guide provides an objective comparison of its potential cost-effectiveness in chiral synthesis against established alternatives, supported by available experimental data and pricing information.
While direct, comparative data on the use of (1S,2S)-2-Aminocyclohexanol as a traditional, covalently bound chiral auxiliary in common asymmetric reactions is limited in publicly available literature, its structural similarity to other cyclic amino alcohols allows for a reasonable performance expectation. Often, such amino alcohols are converted into more rigid structures, like oxazolidinones, to enhance stereocontrol. For the purpose of this guide, we will consider the performance of a closely related analogue, (1S,2R)-2-aminocyclopentan-1-ol, when used as an oxazolidinone auxiliary, as a proxy for the potential of (1S,2S)-2-Aminocyclohexanol. This will be compared against three widely used classes of chiral auxiliaries: Evans' oxazolidinones, pseudoephedrine-based auxiliaries, and Oppolzer's camphorsultam.
Performance and Cost Comparison
The ideal chiral auxiliary offers high diastereoselectivity and yields, is inexpensive, and can be efficiently recovered and reused. The following tables summarize the performance and approximate costs of these chiral auxiliaries in key asymmetric reactions.
Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions
| Chiral Auxiliary | Typical Application | Reported Yield (%) | Reported Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| (1S,2S)-2-Aminocyclohexanol derivative (as oxazolidinone) | Asymmetric Alkylation | High | >99% d.e.[1] |
| Asymmetric Aldol Reaction | 70 - 80% | >99% d.e.[1] | |
| Evans' Oxazolidinone | Asymmetric Alkylation | 68 - 98%[2] | >95:5 to >99:1[2] |
| Asymmetric Aldol Reaction | High | >20:1[2] | |
| Asymmetric Diels-Alder | 74% (endo-adduct)[2] | 98:2[2] | |
| Pseudoephedrine | Asymmetric Alkylation | 84 - 99%[2] | 98:2 to >99:1[2] |
| Oppolzer's Camphorsultam | Asymmetric Diels-Alder | High | >99:1 |
Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Approx. Price (USD/g) | Approx. Price (USD/mmol) | Recyclability |
| This compound | $3.39[3] | $0.51 | Good |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | $3.78 - $19.86[4][5][6][7] | $0.67 - $3.52 | Good, non-destructive cleavage[2] |
| (1S,2S)-(+)-Pseudoephedrine hydrochloride | $1.41 - $3.16[8] | $0.28 - $0.64 | Good |
| (1S)-(-)-2,10-Camphorsultam | $34.40 - $36.21[9] | $7.41 - $7.79 | High recovery rates[2] |
Note: Prices are based on listed catalog prices for research quantities and may vary significantly for bulk industrial purchases.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are generalized protocols for the application of the compared chiral auxiliaries.
Protocol 1: Asymmetric Aldol Reaction using a (1S,2R)-2-Aminocyclopentan-1-ol derived Oxazolidinone (Proxy for (1S,2S)-2-Aminocyclohexanol)
-
Oxazolidinone Formation: The chiral amino alcohol is reacted with a carbonate source (e.g., disuccinimidyl carbonate) to form the corresponding rigid oxazolidinone.[10]
-
N-Acylation: The oxazolidinone is deprotonated with a strong base (e.g., n-butyllithium) and then reacted with an acyl chloride (e.g., propionyl chloride) to form the N-acyl oxazolidinone.[1]
-
Enolate Formation: The N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., triethylamine) to generate the corresponding boron enolate.[1]
-
Aldol Addition: The enolate solution is cooled to low temperatures (e.g., -78 °C) and the desired aldehyde is added. The reaction is stirred for several hours until completion.[1]
-
Work-up and Purification: The reaction is quenched and the product is extracted. The crude product is purified by chromatography to yield the diastereomerically pure aldol adduct.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved, for example by hydrolysis with lithium hydroxide, to yield the chiral β-hydroxy acid and the recovered auxiliary.[1]
Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone
-
N-Acylation: The Evans' oxazolidinone is acylated with the desired carboxylic acid derivative (e.g., acid chloride) in the presence of a base.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to form the enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at low temperature. The reaction is monitored by TLC until completion.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is isolated through extraction and purified by chromatography or crystallization.
-
Auxiliary Cleavage: The auxiliary is removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to afford the desired chiral carboxylic acid or alcohol, respectively.
Protocol 3: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
-
Dienophile Preparation: The Oppolzer's camphorsultam is N-acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base to form the chiral dienophile.
-
Cycloaddition: The chiral dienophile and the diene (e.g., cyclopentadiene) are dissolved in a suitable solvent (e.g., dichloromethane) in the presence of a Lewis acid catalyst (e.g., diethylaluminum chloride). The reaction is typically run at low temperatures.
-
Work-up and Purification: The reaction is quenched and the cycloadduct is isolated by extraction and purified by chromatography or crystallization.
-
Auxiliary Cleavage: The camphorsultam auxiliary is cleaved from the product, for example by hydrolysis, to yield the chiral cyclic carboxylic acid.
Visualizing the Workflow and Logic
To better illustrate the processes involved in chiral auxiliary-based synthesis, the following diagrams are provided.
Conclusion
In comparison:
-
Evans' oxazolidinones are well-established, versatile, and provide excellent stereoselectivity in a variety of reactions, albeit at a moderate to high cost for research quantities.[2]
-
Pseudoephedrine offers a highly cost-effective and efficient solution for asymmetric alkylations, making it attractive for large-scale synthesis, though its availability can be subject to regulation.
-
Oppolzer's camphorsultam is a highly effective but more expensive auxiliary, particularly valued for its rigidity and high recovery rates in reactions like the Diels-Alder cycloaddition.[2]
The ultimate choice of a chiral auxiliary will depend on a careful consideration of the specific reaction, the desired level of stereoselectivity, the scale of the synthesis, and the overall budget. This compound is a promising candidate, particularly if its conversion to a rigid auxiliary scaffold proves to be efficient and its performance mirrors that of its cyclopentanol analogue. Further research into its direct application as a chiral auxiliary would be beneficial to fully assess its cost-effectiveness in various chiral syntheses.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemscene ChemScene | this compound | 25G | | Fisher Scientific [fishersci.com]
- 4. lookchem.com [lookchem.com]
- 5. (S)-4-Benzyl-2-oxazolidinone, 99%, 99% ee 2.5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 6. (S)-(-)-4-Benzyl-2-oxazolidinone, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. (1S,2S)-(+)-Pseudoephedrine hydrochloride price,buy (1S,2S)-(+)-Pseudoephedrine hydrochloride - chemicalbook [m.chemicalbook.com]
- 9. alkalisci.com [alkalisci.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to (1S,2S)-2-Aminocyclohexanol Derived Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral ligands derived from (1S,2S)-2-aminocyclohexanol have emerged as a versatile and effective class of catalysts for a range of asymmetric transformations. Their rigid cyclohexane backbone and vicinal amino and hydroxyl functionalities provide a well-defined chiral environment, enabling high stereocontrol in various reactions.
This guide provides an objective comparison of the performance of different ligands derived from (1S,2S)-2-aminocyclohexanol in two key asymmetric reactions: the addition of organozinc reagents to aldehydes and the transfer hydrogenation of ketones. The data presented herein is compiled from peer-reviewed literature to aid researchers in selecting the optimal ligand for their specific synthetic needs.
Performance in Asymmetric Phenyl Transfer to Benzaldehyde
The addition of organometallic reagents to prochiral aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The following table summarizes the performance of various N-substituted (1S,2S)-2-aminocyclohexanol derivatives in the asymmetric addition of diphenylzinc to benzaldehyde.
| Ligand | R Group | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 95 | 85 (S) |
| 2 | Benzyl (Bn) | 98 | 92 (S) |
| 3 | Methanesulfonyl (Ms) | 92 | 88 (S) |
| 4 | Trifluoromethanesulfonyl (Tf) | 85 | 75 (S) |
| 5 | 2-Nitrobenzenesulfonyl (Ns) | 96 | 94 (S) |
Data compiled from Schiffers, I. et al. J. Org. Chem. 2006, 71 (6), 2320-2331.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
Asymmetric transfer hydrogenation is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols. The data below illustrates the effectiveness of different (1S,2S)-2-aminocyclohexanol-derived ligands in the transfer hydrogenation of acetophenone using isopropanol as the hydrogen source.
| Ligand | R Group | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 92 | 82 (R) |
| 2 | Benzyl (Bn) | 95 | 90 (R) |
| 3 | Methanesulfonyl (Ms) | 94 | 96 (R) |
| 4 | Trifluoromethanesulfonyl (Tf) | 88 | 85 (R) |
| 5 | 2-Nitrobenzenesulfonyl (Ns) | 97 | 95 (R) |
Data compiled from Schiffers, I. et al. J. Org. Chem. 2006, 71 (6), 2320-2331.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in the cited literature and are intended to be a guide for researchers.
General Procedure for the Asymmetric Phenyl Transfer Reaction to Benzaldehyde
A solution of the chiral ligand (0.05 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried Schlenk tube under an argon atmosphere. To this solution, a solution of diethylzinc (1.0 M in hexanes, 0.5 mL, 0.5 mmol) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes. Then, a solution of triphenylborane (0.5 mmol) in anhydrous toluene (2 mL) is added, followed by freshly distilled benzaldehyde (0.25 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the chiral alcohol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
General Procedure for the Asymmetric Transfer Hydrogenation of Aryl Ketones
In a flame-dried Schlenk tube under an argon atmosphere, the chiral amino alcohol ligand (0.01 mmol) and [RuCl₂(p-cymene)]₂ (0.0025 mmol) are dissolved in anhydrous isopropanol (2.0 mL). The mixture is stirred at 80 °C for 10 minutes. After cooling to room temperature, the aryl ketone (0.5 mmol) and a 1 M solution of KOH in isopropanol (0.1 mL, 0.1 mmol) are added. The reaction mixture is stirred at room temperature and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the corresponding chiral alcohol. The enantiomeric excess is determined by chiral HPLC.[1]
Visualizing the Catalytic Pathway
The following diagram illustrates a generalized workflow for the application of (1S,2S)-2-aminocyclohexanol derived ligands in asymmetric catalysis, from ligand selection to the analysis of the final chiral product.
Caption: General workflow for asymmetric catalysis using (1S,2S)-2-aminocyclohexanol derived ligands.
The following diagram illustrates the logical relationship in comparing the stereochemical outcomes of different ligands.
Caption: Logical flow for comparing stereochemical outcomes of different ligands.
References
Safety Operating Guide
Proper Disposal of (1S,2S)-2-Aminocyclohexanol Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, (1S,2S)-2-Aminocyclohexanol hydrochloride is classified as a hazardous chemical and must be disposed of through an authorized waste management facility. Adherence to local, regional, and national hazardous waste regulations is crucial for ensuring safety and compliance. This guide provides a comprehensive operational plan for the proper disposal of this compound in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to recognize its potential hazards. This chemical is known to cause skin irritation, and serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat and closed-toe shoes. |
| Respiratory Protection | In case of dust or aerosol generation, a NIOSH-approved respirator is necessary. |
Waste Segregation and Container Selection
Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department[4][5].
-
Waste Stream: Designate a specific waste container for solid this compound and another for solutions containing this chemical.
-
Container Type: Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be in good condition, free from cracks or deterioration[5][6].
-
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents.
Disposal Procedure for Solid this compound
Experimental Protocol:
-
Work Area Preparation: Conduct the disposal procedure in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Container Labeling: Affix a hazardous waste label to the designated waste container. The label must include[5]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant").
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Waste Transfer: Carefully transfer the solid this compound waste into the labeled container using a clean scoop or spatula. Avoid generating dust[7].
-
Container Sealing: Tightly seal the container cap.
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) for solid hazardous waste[6][8]. The SAA should have secondary containment to prevent the release of chemicals in case of a leak.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.
Disposal Procedure for Solutions Containing this compound
Experimental Protocol:
-
Work Area Preparation: As with the solid form, handle solutions in a well-ventilated area or a chemical fume hood.
-
Container Labeling: Use a labeled hazardous waste container appropriate for liquid waste. The label should contain the same information as for solid waste, with the addition of the solvent and the approximate concentration of this compound[5].
-
Waste Transfer: Carefully pour the this compound solution into the labeled liquid waste container using a funnel to prevent spills.
-
Container Sealing: Tightly seal the container cap.
-
Storage: Place the sealed container in the designated SAA for liquid hazardous waste, ensuring it is within secondary containment[6][8].
-
Waste Pickup: Follow your institution's procedures for the pickup of liquid hazardous waste.
Important Note: Do not dispose of this compound down the drain or in regular trash[9][10]. Evaporation of chemical waste is also not a permissible disposal method[6][9].
Disposal of Empty Containers
-
Non-Acute Hazardous Waste Containers: A container that has held this compound can be disposed of as regular trash once all the waste has been poured out, leaving as little residue as possible. The chemical or hazardous waste labels on the container should be defaced, and the cap should be removed before disposal[9].
-
Acutely Hazardous Waste Containers: If the chemical were classified as an acute hazardous waste (P-listed), the empty container would need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[9]. Based on available safety data, this compound is not typically classified as an acute hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. echemi.com [echemi.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for Handling (1S,2S)-2-Aminocyclohexanol Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides critical safety and logistical information for (1S,2S)-2-Aminocyclohexanol hydrochloride, ensuring the protection of personnel and the integrity of research.
This compound is a chemical compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) and procedural guidelines is essential for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Rationale |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[5][6] |
| Hand Protection | Chemical-resistant gloves | Handle with gloves inspected prior to use.[5] Nitrile rubber gloves are a suitable option.[6] Always check with the glove manufacturer for specific breakthrough times and permeability data. |
| Body Protection | Laboratory Coat | Wear a fire/flame resistant and impervious lab coat to protect skin from accidental contact.[5] |
| Respiratory Protection | Ventilation/Respirator | Handle in a well-ventilated area or within a chemical fume hood to minimize inhalation of dust.[7][8] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Conduct all manipulations of this compound that may generate dust within a fume hood.
-
Use appropriate tools, such as spatulas, for transferring the chemical.
-
Keep the container tightly closed when not in use.[1]
-
-
In Case of a Spill:
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with applicable local, regional, and national regulations.[1][8]
-
Waste Collection:
-
Disposal:
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. pipharm.com [pipharm.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

